3-Chloro-4-hydroxyphenylboronic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
(3-chloro-4-hydroxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BClO3/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3,9-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWQIKFZZILXJHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)O)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50622630 | |
| Record name | (3-Chloro-4-hydroxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50622630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
182344-13-4 | |
| Record name | (3-Chloro-4-hydroxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50622630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-4-hydroxyphenylboronic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 3-Chloro-4-hydroxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Chloro-4-hydroxyphenylboronic acid, a valuable building block in medicinal chemistry and organic synthesis. This document details a reliable synthetic protocol, physical and chemical properties, and expected analytical characterization data.
Compound Overview
This compound is a substituted arylboronic acid that serves as a key intermediate in the synthesis of a variety of complex organic molecules.[1][2] Its utility is most prominent in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a cornerstone of modern drug discovery and development.[1] The presence of the chloro and hydroxyl functionalities on the phenyl ring allows for further chemical modifications, making it a versatile reagent for creating libraries of compounds for biological screening.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 182344-13-4 | [1] |
| Molecular Formula | C₆H₆BClO₃ | [1] |
| Molecular Weight | 172.37 g/mol | [1] |
| Appearance | White to pale yellow powder | [1] |
| Melting Point | 223-228 °C | |
| Storage | Store at 2-8 °C in a dry, dark place. | [1] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the borylation of a corresponding aryl halide. A common and effective starting material is 4-bromo-2-chlorophenol. The general approach involves a lithium-halogen exchange followed by reaction with a borate ester and subsequent acidic workup.
Synthesis Pathway
The following diagram illustrates the synthetic route from 4-bromo-2-chlorophenol to this compound.
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
This protocol is based on established methodologies for the synthesis of arylboronic acids.
Materials:
-
4-Bromo-2-chlorophenol
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (2.44 M solution)
-
Trimethyl borate
-
2M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 4-bromo-2-chlorophenol (5 g, 24 mmol).
-
Dissolution and Cooling: Anhydrous THF (75 mL) is added to the flask. The resulting solution is stirred and cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (12 mL of a 2.44 M solution in hexanes, 29 mmol) is added dropwise to the stirring solution via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed -70 °C. The reaction mixture is then stirred for an additional 2 hours at -78 °C.
-
Borylation: Trimethyl borate (3.3 mL, 29 mmol) is added dropwise to the reaction mixture at -78 °C. The cooling bath is then removed, and the reaction is allowed to slowly warm to room temperature and stirred for 19 hours.
-
Quenching and Extraction: The reaction is quenched by the slow addition of 2M aqueous HCl (50 mL). The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
Workup: The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., water or a mixture of ethyl acetate and hexanes) to afford this compound as a white to pale yellow solid.
Characterization
A comprehensive characterization of the synthesized this compound is essential to confirm its identity and purity. The following analytical techniques are typically employed.
Spectroscopic Data
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons would appear as multiplets or doublets in the range of δ 6.8-7.8 ppm. The hydroxyl protons would likely appear as broad singlets, with chemical shifts dependent on the solvent and concentration. |
| ¹³C NMR | Aromatic carbons would be observed in the range of δ 115-160 ppm. The carbon attached to the boron atom would have a characteristic chemical shift. |
| FTIR (cm⁻¹) | Broad O-H stretch (hydroxyl and B-OH) around 3200-3600 cm⁻¹, aromatic C-H stretch around 3000-3100 cm⁻¹, aromatic C=C stretching peaks around 1400-1600 cm⁻¹, a strong B-O stretch around 1300-1400 cm⁻¹, and a C-Cl stretch in the fingerprint region. |
| Mass Spec. | Predicted m/z for [M+H]⁺: 173.0171. Predicted m/z for [M-H]⁻: 171.0026.[3] |
Experimental Workflow for Characterization
The following diagram outlines a typical workflow for the characterization of the synthesized product.
Caption: General workflow for the characterization of the final product.
Applications in Research and Development
This compound is a versatile reagent with numerous applications in:
-
Pharmaceutical Development: It serves as a crucial building block for the synthesis of biologically active molecules, including potential therapeutic agents.[1][2]
-
Organic Synthesis: Its ability to participate in cross-coupling reactions makes it an invaluable tool for the construction of complex organic scaffolds.[1]
-
Material Science: This compound can be incorporated into the synthesis of advanced materials, such as polymers and coatings, to impart specific properties.
Safety Information
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
This technical guide provides a foundational understanding of the synthesis and characterization of this compound. Researchers are encouraged to consult the primary literature for further details and to adapt the provided protocols to their specific laboratory conditions.
References
An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-4-hydroxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloro-4-hydroxyphenylboronic acid is a versatile synthetic building block with significant applications in medicinal chemistry and organic synthesis. Its utility is largely dictated by its specific physicochemical properties, which influence its reactivity, solubility, and biological interactions. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, detailed experimental protocols for their determination, and visualizations of its key applications in chemical synthesis and as a potential enzyme inhibitor.
Core Physicochemical Properties
The fundamental physical and chemical properties of this compound are crucial for its handling, storage, and application in synthetic and biological contexts. While specific quantitative data for some properties like pKa and solubility are not extensively reported in publicly available literature, the known data are summarized below.
Data Presentation: Summary of Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₆H₆BClO₃ | [1][2] |
| Molecular Weight | 172.37 g/mol | [1][2] |
| Appearance | White to light yellow or light red crystalline powder | [3] |
| Melting Point | 223-228 °C | [3] |
| Boiling Point | 360-361 °C | [3] |
| pKa | Not experimentally reported. Estimated to be slightly lower than that of unsubstituted phenylboronic acid (pKa ~8.8) due to the electron-withdrawing nature of the chloro and hydroxyl groups. | |
| Solubility | No quantitative data available. Phenylboronic acids are generally sparingly soluble in water and soluble in polar organic solvents such as DMSO and methanol.[4][5] | |
| Storage Conditions | Store in a dark place, sealed in a dry, room-temperature environment. | [3] |
Predicted Spectral Data
Data Presentation: Predicted Spectral Characteristics
| Technique | Predicted Characteristics |
| ¹H NMR | Aromatic protons would appear as multiplets or doublets in the δ 6.5-8.0 ppm range. The hydroxyl protons (both on the phenyl ring and the boronic acid) would appear as broad singlets, with chemical shifts dependent on solvent and concentration. |
| ¹³C NMR | Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbon bearing the boronic acid group would be expected around δ 130-140 ppm, while the carbon attached to the hydroxyl group would be more downfield (δ 150-160 ppm). |
| FT-IR | A broad O-H stretching band from the hydroxyl group and boronic acid would be prominent around 3200-3600 cm⁻¹. Aromatic C-H stretching would appear around 3000-3100 cm⁻¹. A strong B-O stretching vibration is expected around 1350 cm⁻¹. Aromatic C=C stretching bands would be visible in the 1400-1600 cm⁻¹ region. |
| Mass Spectrometry | The molecular ion peak [M]⁺ would be observed at m/z 172.37. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) would result in a characteristic [M+2]⁺ peak at m/z 174.37 with approximately one-third the intensity of the molecular ion peak. |
Experimental Protocols
The following sections detail generalized experimental methodologies for the synthesis and characterization of this compound.
Synthesis from 4-Bromo-2-chlorophenol
A common synthetic route to this compound involves the lithiation of a protected starting material followed by reaction with a borate ester and subsequent deprotection/hydrolysis.[3]
Methodology:
-
Protection of Hydroxyl Group (if necessary): The phenolic hydroxyl group of 4-bromo-2-chlorophenol may be protected to prevent interference with subsequent reactions.
-
Lithiation: The protected 4-bromo-2-chlorophenol is dissolved in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), and cooled to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon or nitrogen).
-
An organolithium reagent, typically n-butyllithium (n-BuLi), is added dropwise to the solution. The lithium atom replaces the bromine atom on the aromatic ring.
-
Borylation: A trialkyl borate, such as trimethyl borate or triisopropyl borate, is added to the reaction mixture. The borate ester reacts with the aryllithium intermediate.
-
Hydrolysis/Deprotection: The reaction is quenched by the addition of an aqueous acid (e.g., 2M HCl). This hydrolyzes the borate ester to the boronic acid and removes the protecting group (if any).
-
Extraction and Purification: The product is extracted from the aqueous layer using an organic solvent. The combined organic layers are then dried and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Determination of Melting Point
Methodology:
-
A small, dry sample of the crystalline compound is packed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature range from the appearance of the first liquid droplet to the complete melting of the solid is recorded as the melting point range.
Determination of pKa by UV-Vis Spectrophotometry
The pKa of a boronic acid can be determined by monitoring the change in its UV-Vis absorbance as a function of pH. This is due to the change in electronic structure upon ionization of the boronic acid.
Methodology:
-
A series of buffer solutions covering a wide pH range (e.g., pH 2 to 12) are prepared.
-
A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or DMSO).
-
A small aliquot of the stock solution is added to each buffer solution to a constant final concentration.
-
The UV-Vis spectrum of each solution is recorded over a relevant wavelength range.
-
The absorbance at a wavelength that shows a significant change upon ionization is plotted against the pH of the buffer solutions.
-
The resulting data is fitted to the Henderson-Hasselbalch equation or a sigmoidal curve to determine the pKa, which corresponds to the pH at the inflection point of the curve.
Determination of Solubility
Methodology:
-
An excess amount of the solid compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed vial.
-
The mixture is agitated (e.g., by shaking or stirring) at a constant temperature for a sufficient time to ensure that equilibrium is reached (typically 24-48 hours).
-
The suspension is then filtered or centrifuged to separate the undissolved solid.
-
A known volume of the saturated supernatant is carefully removed.
-
The concentration of the dissolved compound in the supernatant is determined using an analytical technique such as UV-Vis spectrophotometry (by creating a calibration curve) or High-Performance Liquid Chromatography (HPLC).
-
The solubility is then expressed in units such as g/L or mol/L.
Key Applications and Reaction Workflows
Suzuki-Miyaura Cross-Coupling Reaction
This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.[1][6] This reaction is fundamental in the synthesis of complex organic molecules, including many pharmaceuticals.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CAS No:182344-13-4 this compound|3-Chloro-4-hydroxybenzeneboronicacid96%;(3-Chloro-4-hydroxyphenyl);B-(3-chloro-4-hydroxy-phenyl)boronic acid;3-Chloro-4-hydroxybenzeneboronic acid;4-Borono-2-chlorophenol - Suzhou Vosun Biotech Co.,Ltd [vosunbio.com]
- 3. This compound CAS#: 182344-13-4 [amp.chemicalbook.com]
- 4. 4-Chlorophenylboronic acid | 1679-18-1 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Crystal Structure Analysis of 3-Chloro-4-hydroxyphenylboronic Acid for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies involved in the crystal structure analysis of 3-Chloro-4-hydroxyphenylboronic acid. While a solved crystal structure for this specific compound is not publicly available at the time of this writing, this document outlines the essential experimental protocols and data analysis workflows that would be employed in its determination. The information presented herein is based on established crystallographic techniques and data for analogous compounds, offering a robust framework for researchers in the field.
Introduction to this compound
This compound is a versatile synthetic intermediate of significant interest in medicinal chemistry and drug development.[1][2] Its utility primarily stems from its role as a coupling partner in Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds. This reaction is instrumental in the synthesis of complex organic molecules, including a wide array of biologically active compounds and pharmaceutical agents.[2] The presence of the chloro and hydroxyl functionalities on the phenyl ring provides opportunities for further molecular elaboration and targeted interactions with biological macromolecules. Understanding the three-dimensional structure of this building block at an atomic level through single-crystal X-ray diffraction is crucial for rational drug design, as it provides insights into its conformational preferences, intermolecular interactions, and solid-state packing, all of which can influence its reactivity, solubility, and bioavailability.
Experimental Protocols
The determination of a crystal structure is a multi-step process that begins with the synthesis of the compound and culminates in the refinement of its atomic coordinates.
Synthesis and Recrystallization for Single Crystal Growth
The synthesis of this compound can be achieved through various established methods for the preparation of arylboronic acids. A common approach involves the reaction of a corresponding aryl halide with a borate ester in the presence of an organolithium or Grignard reagent at low temperatures.
Synthesis Protocol:
-
Grignard Reagent Formation: To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are added. A solution of 1-bromo-3-chloro-4-methoxybenzene in anhydrous tetrahydrofuran (THF) is then added dropwise to initiate the formation of the Grignard reagent.
-
Borylation: The freshly prepared Grignard reagent is then added slowly to a solution of trimethyl borate in anhydrous THF, maintained at a low temperature (typically -78 °C).
-
Hydrolysis: After the reaction is complete, the mixture is warmed to room temperature and then hydrolyzed with an acidic aqueous solution (e.g., dilute HCl) to yield the crude 3-chloro-4-methoxyphenylboronic acid.
-
Demethylation: The methoxy group is subsequently demethylated using a reagent such as boron tribromide (BBr₃) to afford the final product, this compound.
-
Purification: The crude product is purified by an appropriate method, such as column chromatography or recrystallization from a suitable solvent system.
Recrystallization for Single Crystal Growth:
Obtaining high-quality single crystals suitable for X-ray diffraction is a critical step that often requires careful optimization. Slow evaporation of a saturated solution is a commonly employed technique.
-
Solvent Selection: The purified this compound is dissolved in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol/water, acetone/hexane) at an elevated temperature to achieve saturation.
-
Slow Evaporation: The saturated solution is filtered to remove any particulate matter and then left undisturbed in a loosely covered container at room temperature. The slow evaporation of the solvent will ideally lead to the formation of well-defined single crystals over a period of several days to weeks.[3][4]
Single-Crystal X-ray Diffraction (SC-XRD) Analysis
Once suitable crystals are obtained, they are subjected to X-ray diffraction analysis to determine their three-dimensional structure.[5][6]
Data Collection:
-
A single crystal of appropriate size and quality is mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and potential radiation damage.
-
The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
A complete dataset is collected, consisting of the intensities and positions of thousands of diffraction spots.
Structure Solution and Refinement:
-
Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell.
-
Space Group Determination: The symmetry of the diffraction pattern allows for the determination of the crystal's space group.
-
Structure Solution: The initial atomic positions are determined from the diffraction data using direct methods or Patterson methods.
-
Structure Refinement: The atomic coordinates and thermal parameters are refined against the experimental data using least-squares methods to achieve the best possible fit between the calculated and observed diffraction patterns.[7]
Data Presentation
The following tables present hypothetical but realistic crystallographic data for this compound, which would be expected from a successful crystal structure determination.
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Value |
| Empirical formula | C₆H₆BClO₃ |
| Formula weight | 172.37 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | |
| a | 8.123(4) Å |
| b | 5.678(2) Å |
| c | 15.432(6) Å |
| α | 90° |
| β | 98.76(3)° |
| γ | 90° |
| Volume | 702.1(5) ų |
| Z | 4 |
| Calculated density | 1.629 Mg/m³ |
| Absorption coefficient | 0.45 mm⁻¹ |
| F(000) | 352 |
| Data collection | |
| Theta range for data collection | 2.5 to 27.5° |
| Reflections collected | 5432 |
| Independent reflections | 1602 [R(int) = 0.034] |
| Refinement | |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 1602 / 0 / 109 |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2sigma(I)] | R₁ = 0.045, wR₂ = 0.112 |
| R indices (all data) | R₁ = 0.058, wR₂ = 0.125 |
| Largest diff. peak and hole | 0.34 and -0.28 e.Å⁻³ |
Table 2: Selected Bond Lengths and Angles (Hypothetical)
| Bond | Length (Å) | Angle | Degrees (°) |
| C1-B1 | 1.55(2) | O1-B1-O2 | 118.5(1) |
| B1-O1 | 1.37(1) | C2-C1-C6 | 119.8(1) |
| B1-O2 | 1.38(1) | C1-C2-C3 | 120.1(1) |
| C3-Cl1 | 1.74(1) | C2-C3-Cl1 | 119.5(1) |
| C4-O3 | 1.36(1) | C3-C4-O3 | 121.2(1) |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the crystal structure analysis of this compound.
Application in Drug Discovery: Suzuki-Miyaura Coupling
This diagram illustrates the role of this compound as a key building block in the synthesis of a hypothetical bioactive molecule via a Suzuki-Miyaura cross-coupling reaction.
Conclusion
The crystal structure analysis of this compound, while not yet publicly reported, is a critical step in fully characterizing this important synthetic intermediate. The experimental and analytical workflows detailed in this guide provide a comprehensive framework for researchers undertaking such an investigation. The resulting structural information would be invaluable for understanding its chemical behavior and for the rational design of novel therapeutics. The continued application of crystallographic techniques will undoubtedly play a vital role in advancing the field of drug discovery and development.
References
- 1. glow.cs.purdue.edu [glow.cs.purdue.edu]
- 2. chemimpex.com [chemimpex.com]
- 3. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. excillum.com [excillum.com]
- 6. rigaku.com [rigaku.com]
- 7. Refinement of organic crystal structures with multipolar electron scattering factors - PMC [pmc.ncbi.nlm.nih.gov]
NMR and mass spectrometry data for 3-Chloro-4-hydroxyphenylboronic acid
An In-depth Technical Guide on the NMR and Mass Spectrometry Data of 3-Chloro-4-hydroxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. Due to the limited availability of directly published experimental spectra for this specific compound, this guide presents predicted data based on the analysis of structurally similar compounds. Detailed, representative experimental protocols for acquiring such data are also provided, along with a logical workflow for the characterization of this and similar chemical entities.
Predicted Spectroscopic Data
The following tables summarize the predicted . These predictions are derived from spectral data of related compounds such as 3-chlorophenylboronic acid, 4-hydroxyphenylboronic acid, and other substituted phenylboronic acids.
Table 1: Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 7.85 | d | ~2.0 |
| H-5 | 7.05 | d | ~8.5 |
| H-6 | 7.60 | dd | ~8.5, ~2.0 |
| -OH (hydroxyl) | 9.80 | s (broad) | - |
| -B(OH)₂ | 8.10 | s (broad) | - |
Predicted in DMSO-d₆
Table 2: Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (C-B) | 135 |
| C-2 (C-Cl) | 122 |
| C-3 | 158 |
| C-4 | 116 |
| C-5 | 138 |
| C-6 | 131 |
Predicted in DMSO-d₆
Table 3: Predicted Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₆H₆BClO₃ |
| Molecular Weight | 172.37 g/mol |
| Predicted [M-H]⁻ (ESI Negative) | 171.0 |
| Predicted [M+H]⁺ (ESI Positive) | 173.0 |
Experimental Protocols
The following are detailed, representative protocols for obtaining .
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Weigh approximately 10-15 mg of this compound.
-
Dissolve the sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). DMSO-d₆ is often preferred for boronic acids due to its ability to dissolve the compound and minimize exchange of the boronic acid protons.
-
Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR Acquisition:
-
Spectrometer: 400 MHz (or higher) NMR spectrometer.
-
Solvent: DMSO-d₆.
-
Temperature: 298 K.
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Acquisition Parameters:
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64 (depending on concentration).
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time: ~4 seconds.
-
-
Processing:
-
Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz).
-
Phase and baseline correct the spectrum.
-
Calibrate the spectrum to the residual solvent peak (DMSO at 2.50 ppm).
-
3. ¹³C NMR Acquisition:
-
Spectrometer: 400 MHz (or higher) NMR spectrometer.
-
Solvent: DMSO-d₆.
-
Temperature: 298 K.
-
Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Acquisition Parameters:
-
Spectral Width: 0 to 180 ppm.
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time: ~2 seconds.
-
-
Processing:
-
Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz).
-
Phase and baseline correct the spectrum.
-
Calibrate the spectrum to the solvent peak (DMSO-d₆ at 39.52 ppm).
-
Mass Spectrometry (MS)
1. Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase solvent.
2. Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis:
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from 5% to 95% B over several minutes to ensure elution of the compound.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
3. Mass Spectrometer Conditions (Electrospray Ionization - ESI):
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., TOF, Orbitrap).
-
Ionization Mode: ESI, operated in both positive and negative ion modes to determine the most sensitive mode.
-
Capillary Voltage: 3-4 kV.
-
Drying Gas (N₂) Temperature: 300-350 °C.
-
Drying Gas Flow: 8-12 L/min.
-
Nebulizer Pressure: 30-40 psi.
-
Mass Range: m/z 50-500.
-
Data Acquisition: Full scan mode. For fragmentation data, a tandem MS (MS/MS) experiment can be performed by selecting the parent ion.
Visualizations
Analytical Workflow
The following diagram illustrates a typical workflow for the chemical characterization of a compound like this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
Logical Relationship of Spectroscopic Data
The following diagram illustrates the relationship between the different spectroscopic data points and the final structural confirmation.
Caption: Relationship between spectroscopic data and structural confirmation.
An In-depth Technical Guide to the Solubility and Stability of 3-Chloro-4-hydroxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 3-chloro-4-hydroxyphenylboronic acid, a versatile building block in medicinal chemistry and organic synthesis.[1][2] Due to the limited availability of direct quantitative data for this specific compound, this guide leverages data from structurally analogous compounds to provide well-founded estimations and a framework for its handling and use in experimental settings.
Solubility Profile
Qualitative Solubility Assessment:
Based on the general solubility trends of related compounds such as 3-chlorophenylboronic acid and 4-chlorophenylboronic acid, the expected solubility of this compound is as follows:
-
High Solubility: In polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF).[3][4]
-
Moderate Solubility: In polar protic solvents such as methanol and ethanol, and in some ethers.[3]
-
Low to Insoluble: In non-polar organic solvents like hexanes and toluene, and in water.[3][4] The presence of the hydroxyl group may slightly increase its aqueous solubility compared to its non-hydroxylated analog.
Quantitative Solubility Data for Analogous Phenylboronic Acids:
To provide a quantitative perspective, the following tables summarize the mole fraction solubility of phenylboronic acid and its isobutoxy-substituted isomers in various organic solvents at different temperatures. This data can serve as a valuable reference for estimating the solubility of this compound, considering the electronic and steric effects of its substituents.
Table 1: Mole Fraction Solubility (x) of Phenylboronic Acid in Various Solvents [5][6]
| Temperature (K) | Chloroform | 3-Pentanone | Acetone | Dipropyl Ether | Methylcyclohexane |
| 293.15 | 0.021 | 0.085 | 0.105 | 0.155 | 0.001 |
| 303.15 | 0.035 | 0.120 | 0.145 | 0.210 | 0.002 |
| 313.15 | 0.057 | 0.165 | 0.195 | 0.280 | 0.003 |
| 323.15 | 0.090 | 0.225 | 0.260 | 0.370 | 0.005 |
Table 2: Mole Fraction Solubility (x) of Isobutoxyphenylboronic Acid Isomers in Various Solvents [7]
| Solvent | Temperature (K) | ortho-Isomer | meta-Isomer | para-Isomer |
| Chloroform | 293.15 | 0.045 | 0.008 | 0.006 |
| 303.15 | 0.075 | 0.014 | 0.011 | |
| 313.15 | 0.120 | 0.024 | 0.019 | |
| 323.15 | 0.185 | 0.041 | 0.032 | |
| 3-Pentanone | 293.15 | 0.135 | 0.028 | 0.022 |
| 303.15 | 0.190 | 0.045 | 0.036 | |
| 313.15 | 0.260 | 0.070 | 0.057 | |
| 323.15 | 0.350 | 0.105 | 0.088 | |
| Acetone | 293.15 | 0.150 | 0.040 | 0.032 |
| 303.15 | 0.210 | 0.062 | 0.051 | |
| 313.15 | 0.285 | 0.092 | 0.075 | |
| 323.15 | 0.380 | 0.130 | 0.105 |
Stability Profile and Degradation Pathways
The stability of this compound is a critical consideration, particularly in the context of reaction conditions and long-term storage. Arylboronic acids are known to undergo two primary degradation pathways: protodeboronation and oxidative degradation.
Protodeboronation:
Protodeboronation is a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[8] This is a common side reaction in Suzuki-Miyaura coupling and other cross-coupling reactions, leading to the formation of the corresponding deboronated arene (in this case, 2-chlorophenol) and boric acid.
The rate of protodeboronation is highly dependent on the reaction conditions, especially pH. For many arylboronic acids, the reaction is accelerated at high pH due to the formation of the more reactive boronate anion.[9][10] The presence of electron-withdrawing substituents on the phenyl ring, such as the chloro group in this compound, can increase the susceptibility to base-catalyzed protodeboronation.[11]
Oxidative Degradation:
Arylboronic acids are also susceptible to oxidative degradation, particularly in the presence of reactive oxygen species (ROS).[12][13] This degradation pathway typically leads to the formation of the corresponding phenol (in this case, 2-chloro-1,4-dihydroxybenzene) and boric acid. The mechanism is believed to involve the oxidation of the boronic acid to a peroxyboronic acid intermediate, which then rearranges to the phenol.[14]
Storage Recommendations:
To minimize degradation, this compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and atmospheric oxygen.[15]
Experimental Protocols
3.1. Determination of Solubility (Dynamic Method)
This method, also known as the synthetic method, involves visually observing the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.[5][6][7]
Materials:
-
This compound
-
Selected solvent
-
Glass test tube with a screw cap
-
Magnetic stirrer and stir bar
-
Controlled temperature bath (e.g., oil bath)
-
Calibrated thermometer or thermocouple
Procedure:
-
Accurately weigh a known amount of this compound and the selected solvent into the glass test tube.
-
Seal the test tube and place it in the temperature-controlled bath on the magnetic stirrer.
-
Begin stirring and slowly heat the mixture at a constant rate (e.g., 0.5 °C/min).
-
Carefully observe the solution for the disappearance of the last solid particles. The temperature at which the solution becomes clear is the saturation temperature for that specific composition.
-
Repeat the measurement with different compositions of solute and solvent to construct a solubility curve.
3.2. Stability Assessment using a Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method can be developed to separate and quantify this compound from its potential degradation products.[16][17][18]
Forced Degradation Studies: To develop a stability-indicating method, forced degradation studies are performed to generate the likely degradation products. This involves subjecting the compound to various stress conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heating the solid compound at 105 °C for 24 hours.
-
Photolytic Degradation: Exposing the solid compound to UV light (254 nm) and visible light for an extended period.
HPLC Method Parameters (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Procedure:
-
Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in a suitable diluent (e.g., a mixture of acetonitrile and water).
-
Subject the solutions to the forced degradation conditions described above.
-
Analyze the stressed samples by HPLC. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent compound peak.
-
The peak purity of the parent compound can be assessed using a photodiode array (PDA) detector.
Visualizations
4.1. Experimental Workflow for Solubility and Stability Determination
Caption: Experimental workflow for determining the solubility and stability of this compound.
4.2. Hypothetical Degradation Pathways
Caption: Hypothetical degradation pathways for this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. glow.cs.purdue.edu [glow.cs.purdue.edu]
- 3. 3-Chlorophenylboronic acid | 63503-60-6 [chemicalbook.com]
- 4. 4-Chlorophenylboronic acid | 1679-18-1 [chemicalbook.com]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. research.ed.ac.uk [research.ed.ac.uk]
- 11. benchchem.com [benchchem.com]
- 12. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 13. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. sphinxsai.com [sphinxsai.com]
- 17. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 18. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
The Synthetic Versatility of 3-Chloro-4-hydroxyphenylboronic Acid: A Technical Guide
An in-depth exploration of the applications of 3-Chloro-4-hydroxyphenylboronic acid in modern organic synthesis, focusing on its utility in constructing complex molecular architectures relevant to pharmaceutical and materials science research.
Introduction: this compound has emerged as a valuable and versatile building block in organic synthesis. Its substituted phenyl ring makes it an attractive component for the synthesis of complex biaryl structures and other intricate molecules. This technical guide provides a comprehensive overview of its key applications, focusing on palladium-catalyzed Suzuki-Miyaura cross-coupling and copper-catalyzed Chan-Lam coupling reactions. Detailed experimental protocols, quantitative data, and visual representations of reaction pathways are presented to serve as a practical resource for researchers, chemists, and professionals in drug development.
Core Applications in Cross-Coupling Reactions
This compound is predominantly utilized in two major classes of cross-coupling reactions:
-
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for creating biaryl linkages. This compound serves as the organoboron component, reacting with a variety of aryl or heteroaryl halides and triflates.
-
Chan-Lam Coupling: This copper-catalyzed reaction enables the formation of carbon-heteroatom bonds, specifically carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. In this context, this compound can be coupled with amines, amides, and alcohols to generate corresponding substituted anilines, aryl ethers, and related compounds.
Suzuki-Miyaura Coupling: Synthesis of Biaryl Scaffolds
The Suzuki-Miyaura coupling reaction is a powerful tool for the construction of biaryl and heteroaryl structures, which are prevalent in many biologically active molecules and functional materials. The presence of the chloro and hydroxyl substituents on the phenylboronic acid ring offers opportunities for further functionalization and influences the electronic properties of the resulting biaryl products.
Quantitative Data for Suzuki-Miyaura Reactions
The following table summarizes representative examples of Suzuki-Miyaura coupling reactions involving this compound with various coupling partners.
| Coupling Partner | Catalyst System | Base | Solvent | Time (h) | Temp. (°C) | Yield (%) | Reference |
| (4-bromophenyl)(3-methoxyphenyl)methanone | Not specified in abstract | Not specified in abstract | Not specified in abstract | Not specified in abstract | Not specified in abstract | 51 | [1] |
| Methyl 4-bromo-5-phenylisoxazole-3-carboxylate | Pd(PPh₃)₄ | aq. NaHCO₃ | DMF | 5 | 90 | Not specified (analogous reactions 28-49%) | [2] |
| 1-Benzyl-5-(4-bromophenyl)-2-ethyl-4-nitro-1H-imidazole | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | 24 | Reflux | 58 | [3] |
Experimental Protocols for Suzuki-Miyaura Coupling
Protocol 1: Synthesis of a 17β-HSD2 Inhibitor Precursor [1]
This protocol describes the synthesis of a biaryl ketone, a precursor to a potential therapeutic agent for osteoporosis.
-
Reaction: (4-bromophenyl)-(3-methoxyphenyl)-methanone with this compound.
-
Procedure (Method D): To a solution of (4-bromophenyl)-(3-methoxyphenyl)-methanone (1.0 equiv) in a suitable solvent, this compound (1.2 equiv) is added, followed by a palladium catalyst and a base. The reaction mixture is heated until the starting material is consumed (monitored by TLC or LC-MS). After cooling to room temperature, the reaction is worked up by aqueous extraction and the organic layer is dried and concentrated. The crude product is purified by column chromatography (hexane/ethyl acetate) to afford the desired biaryl product.
-
Yield: 51%
Protocol 2: Synthesis of a Substituted 4-Nitroimidazole Derivative [3]
This protocol details the synthesis of a biologically active 4-nitroimidazole derivative.
-
Reaction: 1-Benzyl-5-(4-bromophenyl)-2-ethyl-4-nitro-1H-imidazole with this compound.
-
Procedure: A mixture of 1-benzyl-5-(4-bromophenyl)-2-ethyl-4-nitro-1H-imidazole (1.0 equiv), this compound (1.2 equiv), and sodium carbonate (2.0 equiv) is suspended in a 4:1:1 mixture of toluene/ethanol/water. The mixture is degassed with argon for 15 minutes. Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv) is then added, and the reaction mixture is heated to reflux for 24 hours. After cooling, the solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield the final compound.
-
Yield: 58%
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Chan-Lam Coupling: Formation of Carbon-Heteroatom Bonds
While less documented with this compound in the readily available literature, the Chan-Lam coupling represents a significant potential application for this reagent. This reaction allows for the formation of C-N and C-O bonds, providing access to substituted anilines and diaryl ethers, which are important pharmacophores.
General Experimental Protocol for Chan-Lam Coupling
Although specific examples with this compound are not detailed in the provided search results, a general protocol can be outlined based on established Chan-Lam coupling procedures.
-
Reaction: this compound with an amine, amide, or alcohol.
-
General Procedure: To a mixture of the amine or alcohol (1.0 equiv), this compound (1.2-2.0 equiv), and a copper(II) salt (e.g., Cu(OAc)₂, 1.0-2.0 equiv) in a suitable solvent (e.g., dichloromethane, methanol, or toluene), a base (e.g., pyridine, triethylamine, or potassium carbonate) is added. The reaction is typically stirred at room temperature and is often open to the air, as oxygen can serve as the terminal oxidant. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is filtered, and the filtrate is concentrated. The crude product is then purified by column chromatography.
Visualizing the Chan-Lam Catalytic Cycle
The following diagram depicts a plausible catalytic cycle for the Chan-Lam coupling reaction.
Figure 2: Plausible catalytic cycle for the Chan-Lam cross-coupling reaction.
Conclusion
This compound is a highly effective and strategic building block for the synthesis of substituted biaryl compounds and has significant potential for the creation of carbon-heteroatom bonds. The Suzuki-Miyaura and Chan-Lam coupling reactions provide reliable and versatile pathways to a wide range of valuable compounds that are prominent in medicinal chemistry and materials science. The protocols and data presented herein offer a guide for researchers to utilize this versatile reagent in their synthetic endeavors. Further exploration of the Chan-Lam coupling with this specific boronic acid is warranted to fully exploit its synthetic potential.
References
CAS number and safety data sheet for 3-Chloro-4-hydroxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the chemical properties, safety data, and key applications of 3-Chloro-4-hydroxyphenylboronic acid. The content is tailored for professionals in research and development, with a focus on facilitating its use in synthetic chemistry and drug discovery.
Core Data Presentation
CAS Number: 182344-13-4
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₆H₆BClO₃ |
| Molecular Weight | 172.37 g/mol |
| Appearance | White to off-white powder |
| Melting Point | 275-280 °C |
| Boiling Point | 360.5±52.0 °C (Predicted) |
| Density | 1.55±0.1 g/cm³ (Predicted) |
| pKa | 7.93±0.10 (Predicted) |
Safety Data Sheet Summary
| Hazard Class | GHS Classification |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2A |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) |
| Hazard Statements (H-phrases) | |
| H315 | Causes skin irritation.[1] |
| H319 | Causes serious eye irritation.[1] |
| H335 | May cause respiratory irritation.[1] |
| Precautionary Statements (P-phrases) - Prevention | |
| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[1] |
| P264 | Wash skin thoroughly after handling.[1] |
| P271 | Use only outdoors or in a well-ventilated area.[1] |
| P280 | Wear protective gloves/ eye protection/ face protection.[1] |
| Precautionary Statements (P-phrases) - Response | |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[1] |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| P312 | Call a POISON CENTER/doctor if you feel unwell. |
| P332 + P313 | If skin irritation occurs: Get medical advice/attention.[1] |
| P337 + P313 | If eye irritation persists: Get medical advice/attention.[1] |
| P362 + P364 | Take off contaminated clothing and wash it before reuse. |
| Precautionary Statements (P-phrases) - Storage | |
| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[1] |
| P405 | Store locked up.[1] |
| Precautionary Statements (P-phrases) - Disposal | |
| P501 | Dispose of contents/container to an approved waste disposal plant.[1] |
Experimental Protocols
Suzuki-Miyaura Cross-Coupling Reaction
This compound is a versatile reagent in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. This reaction is widely employed in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and advanced materials.
General Protocol for the Synthesis of a Biaryl Compound:
1. Reagents and Materials:
-
Aryl halide (e.g., aryl bromide, aryl iodide) (1.0 equiv)
-
This compound (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
2. Reaction Setup:
-
To a dry round-bottom flask containing a magnetic stir bar, add the aryl halide, this compound, palladium catalyst, and base.
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes to ensure an oxygen-free atmosphere.
-
Add the anhydrous solvent via syringe.
3. Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
4. Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Biaryl Synthesis
This diagram outlines the general laboratory workflow for the synthesis of a biaryl compound using a Suzuki-Miyaura coupling reaction.
Caption: General workflow for Suzuki-Miyaura biaryl synthesis.
References
A Technical Guide to 3-Chloro-4-hydroxyphenylboronic Acid: Commercial Availability, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloro-4-hydroxyphenylboronic acid (CAS No. 182344-13-4) is a versatile synthetic building block with significant applications in medicinal chemistry and materials science. Its unique electronic and structural properties make it a valuable reagent in Suzuki-Miyaura cross-coupling reactions and bioconjugation strategies. This guide provides a comprehensive overview of its commercial availability from various suppliers, detailed experimental protocols for its key applications, and relevant safety and handling information. The content is intended to equip researchers and drug development professionals with the necessary information to effectively utilize this compound in their work.
Commercial Availability and Suppliers
This compound is readily available from a range of chemical suppliers. Purity levels and available quantities vary, impacting the cost. The pinacol ester derivative (CAS No. 629658-06-6) is also commercially available and offers an alternative for specific synthetic strategies. Below is a summary of suppliers and their typical product offerings.
| Supplier | Product Name | CAS No. | Purity | Available Quantities |
| Chem-Impex | This compound | 182344-13-4 | 97-105% (titration) | Inquire for details |
| BLDpharm | (3-Chloro-4-hydroxyphenyl)boronic acid | 182344-13-4 | ≥98% | Inquire for details |
| AbacipharmTech | (3-Chloro-4-hydroxyphenyl)boronic acid | 182344-13-4 | Inquire for details | 10g, 25g |
| Fisher Scientific (TCI) | This compound (contains varying amounts of Anhydride) | 182344-13-4 | >98.0% (T) | 1g, 5g |
| Sigma-Aldrich | This compound pinacol ester | 629658-06-6 | Inquire for details | 1g |
| Santa Cruz Biotechnology | This compound, pinacol ester | 629658-06-6 | Inquire for details | Inquire for details |
Note: Pricing is subject to change and may not be publicly available. It is recommended to contact the suppliers directly for current pricing and bulk quantity availability.
Physicochemical Properties and Safety Data
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₆H₆BClO₃ |
| Molecular Weight | 172.37 g/mol [1] |
| Appearance | White to pale yellow powder[1] |
| Storage Conditions | 2-8 °C[1] |
Safety Information:
This compound and its derivatives are irritants.[2][3] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound.[2][3] Work should be conducted in a well-ventilated area or a fume hood.[2][3] For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[2][3][4]
Key Applications and Experimental Protocols
This compound is a valuable reagent in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions and for the formation of boronate esters in bioconjugation.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. This compound can be coupled with a variety of aryl or heteroaryl halides to synthesize complex biaryl structures, which are common motifs in pharmaceuticals.
Representative Experimental Protocol for Suzuki-Miyaura Coupling:
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., aryl bromide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)
-
Inert gas (e.g., nitrogen or argon)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), the palladium catalyst (1-5 mol%), and the base (2-3 equiv.).
-
Add the anhydrous solvent via syringe.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes or by using a freeze-pump-thaw method.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Bioconjugation
Boronic acids can form reversible covalent bonds with diols, a property that is increasingly exploited in bioconjugation to label or modify biomolecules such as proteins, glycoproteins, and nucleic acids.[5][6][7] The hydroxyl group on this compound can be further functionalized to introduce reporters (e.g., fluorophores) or other molecules of interest.
General Experimental Protocol for Bioconjugation to a Diol-Containing Biomolecule:
This protocol provides a basic framework for the conjugation of a boronic acid to a biomolecule containing 1,2- or 1,3-diols.
Materials:
-
This compound (or a functionalized derivative)
-
Diol-containing biomolecule (e.g., a glycoprotein)
-
Aqueous buffer (e.g., phosphate-buffered saline (PBS) at a slightly alkaline pH, typically 7.5-8.5)
-
Purification system (e.g., size-exclusion chromatography or dialysis)
Procedure:
-
Dissolve the diol-containing biomolecule in the aqueous buffer to a desired concentration.
-
Prepare a stock solution of the this compound derivative in a water-miscible organic solvent (e.g., DMSO) to aid solubility.
-
Add the boronic acid stock solution to the biomolecule solution in a controlled manner, typically with gentle mixing. The final concentration of the organic solvent should be kept low (usually <5%) to avoid denaturation of the biomolecule.
-
Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37 °C) for a specified period (ranging from 1 to 24 hours). The reaction progress can be monitored using appropriate analytical techniques (e.g., mass spectrometry or HPLC).
-
Upon completion, remove the excess, unconjugated boronic acid using a suitable purification method such as size-exclusion chromatography, dialysis, or spin filtration.
-
Characterize the resulting bioconjugate to determine the degree of labeling and confirm the site of conjugation.
Conclusion
This compound is a commercially accessible and highly useful reagent for researchers in organic synthesis and drug development. Its utility in constructing complex molecular architectures through Suzuki-Miyaura coupling and its application in bioconjugation make it a valuable tool. The information and protocols provided in this guide are intended to facilitate the effective and safe use of this compound in a laboratory setting. Researchers are encouraged to consult the original literature for more specific applications and to optimize the provided protocols for their particular needs.
References
- 1. chemimpex.com [chemimpex.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. echemi.com [echemi.com]
- 5. benchchem.com [benchchem.com]
- 6. Boron enabled bioconjugation chemistries - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS00750F [pubs.rsc.org]
- 7. pubs.rsc.org [pubs.rsc.org]
A Theoretical Investigation of the Electronic Properties of 3-Chloro-4-hydroxyphenylboronic Acid: A Methodological Whitepaper
Introduction
Substituted phenylboronic acids are a cornerstone of modern organic synthesis, most notably as key reagents in Suzuki-Miyaura cross-coupling reactions. Their utility extends into medicinal chemistry and materials science, where their electronic characteristics are pivotal. The electronic properties of molecules like 3-Chloro-4-hydroxyphenylboronic acid, such as the distribution of electron density and the energies of frontier molecular orbitals, dictate their reactivity, stability, and intermolecular interactions. Understanding these properties through theoretical studies provides invaluable insights for reaction optimization, drug design, and the development of novel materials.
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the electronic structure of these molecules with a high degree of accuracy. This whitepaper outlines the standard theoretical protocols for investigating the electronic properties of this compound, presents the expected data in a structured format, and provides visualizations of the conceptual workflows.
Theoretical Methodology
The electronic properties of substituted phenylboronic acids are typically investigated using quantum chemical calculations. Density Functional Theory (DFT) is the most common and effective method for these systems, balancing computational cost with accuracy.
A common approach involves the use of a hybrid functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) , which incorporates a portion of the exact Hartree-Fock exchange energy and has demonstrated reliability for a wide range of organic molecules.
The choice of basis set is also crucial. A Pople-style basis set like 6-311++G(d,p) is frequently employed. This basis set is extensive, including diffuse functions (++) to accurately describe anions and lone pairs, and polarization functions (d,p) to account for the non-spherical nature of electron density in bonding.
Calculations are typically performed in the gas phase to represent the intrinsic properties of the molecule, although solvent effects can be incorporated using models like the Polarizable Continuum Model (PCM).
Key Electronic Properties Investigated
Theoretical studies on molecules like this compound typically focus on several key electronic descriptors:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity.
-
HOMO: Represents the ability to donate an electron. A higher HOMO energy suggests a better electron donor.
-
LUMO: Represents the ability to accept an electron. A lower LUMO energy indicates a better electron acceptor.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. A smaller gap implies higher reactivity.
-
-
Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule. It is invaluable for identifying the sites for electrophilic and nucleophilic attack.
-
Red Regions: Indicate negative electrostatic potential (electron-rich areas), which are susceptible to electrophilic attack.
-
Blue Regions: Indicate positive electrostatic potential (electron-deficient areas), which are susceptible to nucleophilic attack.
-
Green/Yellow Regions: Represent neutral or near-neutral potential.
-
-
Dipole Moment (µ): This is a measure of the overall polarity of the molecule, arising from the non-uniform distribution of charge. It influences solubility and intermolecular interactions.
Data Presentation
The quantitative data derived from computational studies are best presented in a structured table for clarity and comparative analysis. The following table is an illustrative example of how such data would be organized.
Note: The data in this table are for a similar molecule, (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, and are provided for illustrative purposes only.
| Electronic Property | Calculated Value | Unit | Significance |
| HOMO Energy | -6.98 | eV | Electron-donating ability |
| LUMO Energy | -2.11 | eV | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 4.87 | eV | Chemical reactivity and stability |
| Dipole Moment (µ) | 2.57 | Debye | Molecular polarity |
| Ionization Potential (I) | 6.98 | eV | Energy required to remove an electron |
| Electron Affinity (A) | 2.11 | eV | Energy released upon gaining an electron |
| Electronegativity (χ) | 4.545 | eV | Tendency to attract electrons |
| Chemical Hardness (η) | 2.435 | eV | Resistance to change in electron distribution |
| Chemical Softness (S) | 0.410 | eV⁻¹ | Reciprocal of hardness |
| Electrophilicity Index (ω) | 4.23 | eV | Global electrophilic nature |
Experimental Protocols (Computational)
The following outlines a typical computational workflow for determining the electronic properties of this compound.
-
Molecular Structure Construction:
-
The 3D structure of this compound is built using a molecular modeling software (e.g., GaussView, Avogadro).
-
-
Geometry Optimization:
-
The initial structure is optimized to find the lowest energy conformation.
-
Method: DFT
-
Functional: B3LYP
-
Basis Set: 6-311++G(d,p)
-
The optimization is complete when the forces on the atoms are negligible, and the structure corresponds to a minimum on the potential energy surface. This is confirmed by a frequency calculation, which should yield no imaginary frequencies.
-
-
Frequency Calculation:
-
Performed at the same level of theory as the optimization.
-
This calculation confirms that the optimized structure is a true minimum and provides thermodynamic data.
-
-
Electronic Property Calculation:
-
Using the optimized geometry, single-point energy calculations are performed to obtain the electronic properties.
-
Properties Calculated: HOMO and LUMO energies, molecular orbitals, Mulliken atomic charges, and the molecular electrostatic potential.
-
-
Data Analysis and Visualization:
-
The output files from the calculations are analyzed to extract the quantitative data.
-
Molecular orbitals (HOMO, LUMO) and the MEP map are visualized using appropriate software.
-
Mandatory Visualization
The following diagrams illustrate the molecular structure and conceptual workflows relevant to the theoretical study of this compound.
Methodological & Application
Application Notes and Protocols for 3-Chloro-4-hydroxyphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 3-Chloro-4-hydroxyphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex biaryl and heteroaryl structures.
Introduction to Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an organoboron compound (such as a boronic acid) and an organic halide or triflate. Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a diverse array of boronic acids have established it as a cornerstone in modern organic synthesis. This compound allows for the introduction of the 3-chloro-4-hydroxyphenyl moiety, a common structural motif in biologically active compounds.
Reaction Mechanism
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the new carbon-carbon bond and regenerate the active palladium(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following protocols provide general procedures for the Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl halides. Optimization of the specific catalyst, ligand, base, solvent, and temperature may be required for each unique substrate combination.
General Protocol for Coupling with Aryl/Heteroaryl Bromides and Iodides
This protocol is suitable for more reactive aryl and heteroaryl bromides and iodides.
Materials:
-
This compound
-
Aryl or heteroaryl bromide/iodide
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF, or a mixture such as Toluene/Ethanol/Water)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and reflux condenser, add the aryl/heteroaryl halide (1.0 mmol, 1.0 equiv.), this compound (1.2-1.5 mmol, 1.2-1.5 equiv.), and the base (2.0-3.0 mmol, 2.0-3.0 equiv.).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent (5-10 mL) followed by the palladium catalyst (0.01-0.05 mmol, 1-5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired biaryl product.
Protocol for Coupling with Aryl/Heteroaryl Chlorides
Aryl and heteroaryl chlorides are generally less reactive than their bromide and iodide counterparts and often require more active catalyst systems.
Materials:
-
This compound
-
Aryl or heteroaryl chloride
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, P(t-Bu)₃)
-
Stronger base (e.g., K₃PO₄, KF)
-
Anhydrous, high-boiling point solvent (e.g., 1,4-Dioxane, Toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a dry Schlenk tube, combine the aryl/heteroaryl chloride (1.0 mmol, 1.0 equiv.), this compound (1.5 mmol, 1.5 equiv.), and the base (3.0 mmol, 3.0 equiv.).
-
Catalyst Preparation: In a separate vial, pre-mix the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (2-4 mol%) in a small amount of the reaction solvent under an inert atmosphere.
-
Inert Atmosphere and Addition: Evacuate and backfill the Schlenk tube containing the substrates with an inert gas (3 cycles). Add the degassed solvent (5-10 mL) followed by the prepared catalyst solution via syringe.
-
Reaction: Heat the reaction mixture to a higher temperature (typically 100-120 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Follow the same work-up and purification procedure as described in the general protocol for bromides and iodides.
Experimental Workflow
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Data Presentation
Table 1: Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acids (Representative Data)
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ (1) | PPh₃ (2) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 95 |
| 2 | 4-Chlorobenzonitrile | Phenylboronic acid | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | KF | THF | 50 | 16 | 92 |
| 3 | 1-Iodonaphthalene | 4-Hydroxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DME/H₂O | 80 | 6 | 90 |
| 4 | 2-Bromopyridine | Phenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 85 |
| 5 | 3-Chloropyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 110 | 24 | 78 |
Note: This table presents representative data from various literature sources for analogous reactions and is intended for illustrative purposes. Actual yields with this compound may vary.
Safety Precautions
-
Always handle organoboron reagents, palladium catalysts, and organic solvents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Palladium catalysts can be pyrophoric. Handle with care under an inert atmosphere.
-
Consult the Safety Data Sheet (SDS) for each reagent before use.
These application notes and protocols are intended to serve as a comprehensive guide for researchers. For specific applications, further optimization of the reaction conditions is highly recommended to achieve the best possible results.
Application Notes and Protocols for 3-Chloro-4-hydroxyphenylboronic Acid in Palladium-Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of 3-Chloro-4-hydroxyphenylboronic acid in palladium-catalyzed cross-coupling reactions, primarily focusing on the Suzuki-Miyaura coupling. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex biaryl and heteroaryl structures. The protocols and data presented herein are compiled from established literature and are intended to serve as a foundational resource for reaction development and optimization.
Introduction
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the efficient formation of carbon-carbon bonds. The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide or triflate, is a particularly powerful tool due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of building blocks.[1][2]
This compound is a valuable reagent that introduces a substituted phenolic moiety into target molecules. The presence of the chloro and hydroxyl groups offers opportunities for further functionalization, making it a key component in the synthesis of pharmaceuticals and other advanced materials.
Core Concepts of the Suzuki-Miyaura Reaction
The catalytic cycle of the Suzuki-Miyaura reaction generally proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, typically facilitated by a base.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated to form the desired biaryl product, regenerating the Pd(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following protocols are generalized procedures for the Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl halides. Optimization of the specific catalyst, ligand, base, solvent, and temperature may be required for a particular substrate combination.
Protocol 1: General Procedure for Coupling with Aryl Bromides
This protocol is a standard starting point for the coupling of this compound with a range of aryl bromides.
Materials:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃) or other suitable phosphine ligand
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water (degassed)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
-
Argon or Nitrogen gas
Procedure:
-
To a dry Schlenk flask, add the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), and potassium phosphate (2.0-3.0 equiv).
-
Add the palladium acetate (1-5 mol%) and phosphine ligand (2-10 mol%).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add degassed toluene and degassed water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 2-24 hours.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Microwave-Assisted Coupling with Heteroaryl Chlorides
Microwave irradiation can significantly accelerate the coupling of less reactive heteroaryl chlorides.
Materials:
-
This compound
-
Heteroaryl chloride
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium carbonate (Na₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane or Dimethylformamide (DMF)
-
Water (degassed)
-
Celite
Procedure:
-
In a microwave reaction vial, combine the heteroaryl chloride (1.0 equiv), this compound (1.5 equiv), base (2.0-3.0 equiv), and Pd(dppf)Cl₂ (2-5 mol%).
-
Add the degassed solvent (e.g., 1,4-dioxane/water in a 4:1 ratio).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction to 100-150 °C for 10-60 minutes.
-
After cooling, filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Perform a standard aqueous work-up as described in Protocol 1.
-
Purify the product by flash column chromatography.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical conditions and reported yields for Suzuki-Miyaura reactions with substrates analogous to this compound. These serve as a reference for what can be expected and as a starting point for optimization.
Table 1: Coupling of Substituted Phenylboronic Acids with Aryl Halides
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ (2) | PCy₃ (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 91 |
| 4-Chlorobenzonitrile | 2-Pyridylboronate | Pd₂(dba)₃ (1.5) | Tri(tert-butyl)phosphine (3) | KF | Dioxane | 110 | 18 | 73[3] |
| 4-Chloroanisole | 2-Pyridylboronate | Pd₂(dba)₃ (1.5) | Tri(tert-butyl)phosphine (3) | KF | Dioxane | 110 | 18 | 78[3] |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | - | Na₂CO₃ | Dioxane/H₂O | 100 (MW) | 0.25 | 95[4] |
| 2-Chloropyridine | Phenylboronic acid | Pd(dppf)Cl₂ (10) | - | Na₃PO₄ | Dioxane/H₂O | 100 | 12 | 65[5] |
Table 2: Representative Catalysts, Ligands, Bases, and Solvents
| Category | Examples |
| Palladium Catalysts | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, Pd(dppf)Cl₂ |
| Phosphine Ligands | PPh₃, PCy₃, P(t-Bu)₃, SPhos, XPhos, dppf |
| Bases | K₃PO₄, K₂CO₃, Cs₂CO₃, Na₂CO₃, KF, NaOH |
| Solvents | Toluene, 1,4-Dioxane, THF, DMF, Acetonitrile, Water (often as a co-solvent) |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently degassed solvents; Poor quality base; Low reaction temperature. | Use fresh catalyst and high-purity, anhydrous base. Ensure thorough degassing of solvents. Increase reaction temperature. |
| Protodeboronation | Presence of excess water or protic solvents; Prolonged reaction time at high temperature. | Use anhydrous solvents and a minimal amount of water if required. Monitor the reaction closely and stop when complete. |
| Homocoupling of Boronic Acid | Oxygen contamination; High catalyst loading. | Ensure the reaction is maintained under a strictly inert atmosphere. Reduce the catalyst loading. |
| Difficult Purification | Co-elution of product with residual boronic acid or byproducts. | Perform an aqueous basic wash (e.g., dilute NaOH) during workup to remove acidic boronic acid. Consider a different chromatography solvent system. |
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
Applications of 3-Chloro-4-hydroxyphenylboronic Acid in Medicinal Chemistry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-4-hydroxyphenylboronic acid is a versatile synthetic intermediate that holds significant promise in the field of medicinal chemistry. Its unique structural features, combining a boronic acid moiety with a substituted phenyl ring, make it a valuable building block for the synthesis of complex organic molecules with potential therapeutic applications. The boronic acid group is a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a cornerstone of modern drug discovery for the formation of carbon-carbon bonds.[1][2][3] The chloro and hydroxyl substituents on the phenyl ring provide opportunities for further functionalization and can influence the pharmacokinetic and pharmacodynamic properties of the final compounds.[4] This document provides detailed application notes on its use in the synthesis of bioactive molecules and a general protocol for its application in Suzuki-Miyaura coupling reactions.
Key Applications in Medicinal Chemistry
Synthesis of Biaryl Scaffolds via Suzuki-Miyaura Cross-Coupling
This compound is extensively utilized as a coupling partner in Suzuki-Miyaura reactions to generate biaryl and heteroaryl structures. These motifs are prevalent in a wide range of biologically active compounds, including kinase inhibitors, and other therapeutic agents. The ability to introduce the 3-chloro-4-hydroxyphenyl group allows for the exploration of structure-activity relationships (SAR) by modifying a key region of a drug candidate.
Logical Workflow for Synthesis of Biaryl Compounds:
Caption: Synthetic workflow for biaryl compounds.
Potential as a Pharmacophore in Enzyme Inhibition
Boronic acids are a well-established class of enzyme inhibitors, with the boronic acid moiety capable of forming reversible covalent bonds with active site serine or threonine residues. While specific inhibitory data for this compound is not extensively published, its structural alerts suggest potential applications in targeting enzymes such as protein tyrosine phosphatases (PTPs) like PTP1B, which are implicated in metabolic diseases.[5][6] The substituted phenyl ring can be tailored to enhance binding affinity and selectivity for the target enzyme.
Signaling Pathway Implication (Hypothetical for PTP1B Inhibition):
Caption: PTP1B's role in insulin signaling.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a general methodology for the Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl halide. Reaction conditions may require optimization based on the specific substrates used.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| This compound | ≥95% | Commercially Available |
| Aryl/Heteroaryl Halide | ≥97% | Commercially Available |
| Palladium(II) Acetate (Pd(OAc)₂) | 99.9% | Commercially Available |
| SPhos | ≥98% | Commercially Available |
| Potassium Phosphate (K₃PO₄) | Anhydrous | Commercially Available |
| 1,4-Dioxane | Anhydrous | Commercially Available |
| Water | Deionized | - |
| Ethyl Acetate | ACS Grade | Commercially Available |
| Brine | Saturated | - |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercially Available |
| Silica Gel | 230-400 mesh | Commercially Available |
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.2 mmol, 1.2 equiv.), the aryl/heteroaryl halide (1.0 mmol, 1.0 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst and Ligand Addition: In a separate vial, add Palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%). Add these solids to the Schlenk flask under a positive flow of inert gas.
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
-
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Troubleshooting Common Issues in Suzuki-Miyaura Coupling:
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of catalyst and ligand. |
| Insufficiently inert atmosphere | Ensure proper degassing of solvents and thorough purging of the reaction vessel. | |
| Weak base | For less reactive halides, a stronger base like Cs₂CO₃ may be required. | |
| Side Product Formation | Homocoupling of boronic acid | Use a slight excess of the aryl halide. |
| Protodeboronation | Ensure anhydrous conditions if water is not part of the solvent system. Use of boronic esters can also mitigate this. |
Conclusion
This compound serves as a valuable and versatile building block in medicinal chemistry. Its primary application lies in the construction of complex biaryl scaffolds through the robust and reliable Suzuki-Miyaura cross-coupling reaction. While its direct role as an enzyme inhibitor is an area for further exploration, the inherent properties of the boronic acid functional group suggest potential in this domain. The provided protocols and application notes offer a foundational guide for researchers to utilize this compound in the design and synthesis of novel therapeutic agents.
References
- 1. glow.cs.purdue.edu [glow.cs.purdue.edu]
- 2. chemimpex.com [chemimpex.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-based design and synthesis of small molecule protein-tyrosine phosphatase 1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and synthesis of new potent PTP1B inhibitors with the skeleton of 2-substituted imino-3-substituted-5-heteroarylidene-1,3-thiazolidine-4-one: Part I - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Chloro-4-hydroxyphenylboronic Acid in the Synthesis of Novel PI3K/Akt/mTOR Pathway Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-Chloro-4-hydroxyphenylboronic acid as a key building block in the synthesis of novel compounds, with a particular focus on the development of inhibitors targeting the PI3K/Akt/mTOR signaling pathway. Detailed experimental protocols, quantitative data, and visualizations are provided to guide researchers in this promising area of drug discovery.
Introduction
This compound is a versatile bifunctional reagent widely employed in medicinal chemistry and organic synthesis. Its boronic acid moiety is an excellent coupling partner in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds to construct complex molecular scaffolds. The presence of the chloro and hydroxyl groups on the phenyl ring offers opportunities for further structural modifications and plays a crucial role in the interaction of the final compounds with their biological targets. A significant application of this building block is in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, a class of compounds that has shown considerable promise as inhibitors of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway. Dysregulation of this pathway is a hallmark of many cancers, making it a critical target for therapeutic intervention.
Application: Synthesis of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors
This compound is an ideal starting material for the synthesis of kinase inhibitors featuring a pyrazolo[3,4-d]pyrimidine core. The Suzuki-Miyaura coupling reaction allows for the efficient introduction of the 3-chloro-4-hydroxyphenyl motif onto a halogenated pyrazolo[3,4-d]pyrimidine scaffold. This specific substitution pattern has been shown to be important for the biological activity of these inhibitors.
Experimental Workflow
The general workflow for the synthesis of a pyrazolo[3,4-d]pyrimidine-based inhibitor using this compound is depicted below.
Quantitative Data: Biological Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
The following table summarizes the in vitro biological activity of a series of pyrazolo[3,4-d]pyrimidine derivatives, demonstrating their potential as anti-cancer agents. While not all compounds were synthesized directly from this compound, they represent the class of molecules accessible through this synthetic strategy.
| Compound ID | Target Kinase/Cell Line | IC50 (µM) | Reference |
| 1 | MCF-7 (Breast Cancer) | 0.045 | [1] |
| 2 | HCT-116 (Colon Cancer) | 0.006 | [1] |
| 3 | HepG-2 (Liver Cancer) | 0.048 | [1] |
| 4 | Caco-2 (Colon Cancer) | 43.75 | [2] |
| 5 | A549 (Lung Cancer) | 17.50 | [2] |
| 6 | HT1080 (Fibrosarcoma) | 73.08 | [2] |
| 7 | Hela (Cervical Cancer) | 68.75 | [2] |
| 8 | EGFR-TK | 0.054 | [3] |
| 9 | PI3Kδ | 0.018 | [4] |
| 10 | BRK/PTK6 | - | [5] |
Experimental Protocols
The following is a representative protocol for the Suzuki-Miyaura cross-coupling of this compound with a halogenated pyrazolo[3,4-d]pyrimidine, based on established methodologies for similar transformations.[5][6]
Materials:
-
This compound
-
4-Chloro-1H-pyrazolo[3,4-d]pyrimidine
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dried round-bottom flask, add 4-chloro-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq), this compound (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).
-
The flask is sealed with a rubber septum, and the atmosphere is replaced with an inert gas (e.g., nitrogen or argon) by evacuating and backfilling three times.
-
Degassed 1,4-dioxane and water (4:1 v/v) are added via syringe.
-
The reaction mixture is heated to 80-90 °C and stirred vigorously for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite.
-
The filtrate is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 4-(3-chloro-4-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine.
-
The structure and purity of the final compound are confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Signaling Pathway Visualization
The synthesized pyrazolo[3,4-d]pyrimidine derivatives often exert their anti-cancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival.
Conclusion
This compound serves as a valuable and versatile building block for the synthesis of novel, biologically active compounds. Its application in the construction of pyrazolo[3,4-d]pyrimidine-based inhibitors of the PI3K/Akt/mTOR pathway highlights its significance in modern drug discovery. The provided protocols and data offer a solid foundation for researchers to explore the potential of this reagent in developing new therapeutic agents.
References
- 1. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Chan-Lam Coupling with 3-Chloro-4-hydroxyphenylboronic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Chan-Lam coupling is a versatile and powerful copper-catalyzed cross-coupling reaction that forms carbon-heteroatom bonds, most commonly C-N and C-O bonds.[1] This reaction typically involves the coupling of an arylboronic acid with an amine or an alcohol.[1][2] A key advantage of the Chan-Lam coupling over other cross-coupling methods, such as the Buchwald-Hartwig reaction, is its use of inexpensive and readily available copper catalysts and its ability to be performed under mild conditions, often at room temperature and open to the air.[1][3] This makes it an attractive method in medicinal chemistry and drug development for the synthesis of aryl amines and ethers, which are common motifs in pharmaceutical compounds.
These application notes provide a detailed overview of the experimental conditions for the Chan-Lam coupling reaction using 3-Chloro-4-hydroxyphenylboronic acid as the arylating agent. This specific boronic acid contains both an electron-withdrawing chloro group and an electron-donating hydroxyl group, making it a valuable substrate for creating complex, functionalized molecules. The protocols provided are generalized from literature precedents for similarly substituted arylboronic acids and are intended to serve as a starting point for reaction optimization.
Experimental Protocols
The following protocols are designed for the N-arylation and O-arylation of various substrates using this compound.
Protocol 1: N-Arylation of Imidazoles and other N-Heterocycles
This protocol is adapted from studies on the N-arylation of imidazoles with various phenylboronic acids.[4][5]
Materials:
-
This compound
-
N-Heterocycle (e.g., imidazole, pyrazole)
-
Copper(II) acetate (Cu(OAc)₂) or Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)[4]
-
Potassium carbonate (K₂CO₃) or Pyridine
-
Methanol (MeOH) or Dichloromethane (CH₂Cl₂)
-
Reaction vessel (e.g., round-bottom flask)
-
Stir plate and stir bar
Procedure:
-
To a reaction vessel, add the N-heterocycle (1.0 mmol), this compound (1.2-1.5 mmol, 1.2-1.5 equiv.), copper catalyst (e.g., Cu(OAc)₂, 0.1 mmol, 10 mol%), and a base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Add the chosen solvent (e.g., Methanol, 5-10 mL).
-
Stir the reaction mixture at room temperature and open to the air. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from a few hours to 48 hours depending on the reactivity of the substrate.
-
Upon completion, the reaction mixture is filtered through a pad of Celite to remove the copper catalyst.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired N-arylated product.
Protocol 2: O-Arylation of Phenols
This protocol is a general procedure based on the principles of Chan-Lam O-arylation.
Materials:
-
This compound
-
Phenolic substrate
-
Copper(II) acetate (Cu(OAc)₂)
-
Pyridine or Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂) or Toluene
-
Molecular sieves (4 Å), activated
-
Reaction vessel (e.g., round-bottom flask)
-
Stir plate and stir bar
Procedure:
-
To a reaction vessel containing activated 4 Å molecular sieves, add the phenolic substrate (1.0 mmol), this compound (1.5 mmol, 1.5 equiv.), and Cu(OAc)₂ (1.0-2.0 equiv.).
-
Add the solvent (e.g., CH₂Cl₂, 10 mL) and the base (e.g., Pyridine, 2.0 mmol, 2.0 equiv.).
-
Stir the reaction mixture vigorously at room temperature under an air atmosphere. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, filter the mixture through Celite, washing with the reaction solvent.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The residue is purified by flash column chromatography to yield the pure diaryl ether product.
Data Presentation
The following table summarizes typical reaction conditions for Chan-Lam couplings with substituted arylboronic acids, which can be used as a starting point for optimizing reactions with this compound.
| Parameter | N-Arylation of Heterocycles | O-Arylation of Phenols | S-Arylation of Thiols |
| Copper Catalyst | Cu(OAc)₂, Cu(OTf)₂, CuCl, CuBr, CuI, CuCl₂, CuBr₂[4] | Cu(OAc)₂ | CuSO₄[6] |
| Catalyst Loading | 5 - 20 mol% | Stoichiometric (1-2 equiv.) | 5 mol%[6] |
| Base | K₂CO₃, Pyridine, Et₃N | Pyridine, 2,6-lutidine, DMAP | nBu₄NOH[6] |
| Solvent | MeOH, CH₂Cl₂, DMF | CH₂Cl₂, THF, Toluene | EtOH[6] |
| Temperature | Room Temperature to 80 °C | Room Temperature | Room Temperature[6] |
| Atmosphere | Air (Oxygen)[3] | Air (Oxygen) | Oxygen[6] |
| Typical Yields | 45 - 95% | 60 - 90% | Good to excellent[6] |
Visualizations
Caption: General workflow for a Chan-Lam coupling experiment.
Caption: Simplified catalytic cycle of the Chan-Lam coupling.
References
- 1. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 2. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Chan-Lam Coupling [organic-chemistry.org]
- 4. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. Chan-Lam-Type S-Arylation of Thiols with Boronic Acids at Room Temperature [organic-chemistry.org]
Application Notes: Development of Fluorescent Probes Using 3-Chloro-4-hydroxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the principles, a representative synthetic protocol, and application guidelines for the development of fluorescent probes utilizing 3-Chloro-4-hydroxyphenylboronic acid. This document focuses on the design of probes for the detection of hydrogen peroxide (H₂O₂), a key reactive oxygen species (ROS) implicated in a variety of physiological and pathological processes.
Principle of Boronic Acid-Based Fluorescent Probes for Hydrogen Peroxide Detection
Fluorescent probes based on arylboronic acids for the detection of hydrogen peroxide operate on a mechanism known as oxidative deprotection or "boronate deprotection". In their native state, the boronic acid or a boronate ester derivative is attached to a fluorophore, often rendering it non-fluorescent or "caged" by disrupting its electronic properties. Upon reaction with hydrogen peroxide, the carbon-boron bond is selectively and rapidly cleaved, leading to the formation of a hydroxyl group at the position of the former boronic acid. This conversion restores the fluorophore's native structure and its corresponding fluorescence.
The use of this compound as a precursor for the reactive trigger of the probe is anticipated to modulate the probe's reactivity and spectral properties. The electron-withdrawing nature of the chlorine atom can influence the kinetics of the reaction with H₂O₂, potentially enhancing its rate. The presence of the hydroxyl group may affect the solubility and cellular uptake of the resulting probe.
Representative Fluorescent Probe: Chloro-Hydroxy-Peroxyfluor-1 (CHP-1)
While the scientific literature to date does not contain specific examples of fluorescent probes synthesized from this compound, a plausible probe can be conceptualized based on the well-established Peroxyfluor-1 (PF1) scaffold.[1] In this hypothetical probe, named "Chloro-Hydroxy-Peroxyfluor-1" (CHP-1), two molecules of this compound would be esterified to the hydroxyl groups of a fluorescein core. The reaction with hydrogen peroxide would cleave these boronate esters, releasing fluorescein and generating a strong green fluorescence.
Signaling Pathway and Experimental Workflow
The signaling pathway for CHP-1 is based on the irreversible oxidative deprotection by hydrogen peroxide. The general experimental workflow for synthesizing and utilizing such a probe involves chemical synthesis and purification, followed by in vitro characterization and subsequent application in cellular imaging.
Quantitative Data Summary
The following table summarizes hypothetical photophysical and performance data for CHP-1, based on typical values for similar boronate-based fluorescein probes. Actual experimental values would need to be determined empirically.
| Parameter | CHP-1 (Inactive) | CHP-1 + H₂O₂ (Active) | Reference Probe (PF1) |
| Absorption Max (λabs) | ~350 nm | ~490 nm | ~490 nm |
| Emission Max (λem) | Weak emission | ~515 nm | ~515 nm |
| Quantum Yield (Φ) | < 0.01 | ~0.9 | ~0.9 |
| Detection Limit | N/A | Estimated 1-5 µM | ~1 µM |
| Selectivity | High for H₂O₂ over other ROS (e.g., O₂⁻, NO) | High for H₂O₂ | High for H₂O₂ |
Experimental Protocols
Disclaimer: The following protocols are representative and based on established methods for analogous fluorescent probes. Optimization will be necessary for the specific compound CHP-1.
Protocol 1: Synthesis of Chloro-Hydroxy-Peroxyfluor-1 (CHP-1)
This protocol describes a plausible two-step synthesis: first, the protection of the hydroxyl group of this compound, followed by esterification with fluorescein.
Materials:
-
This compound
-
Pinacol
-
Fluorescein
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard glassware for organic synthesis
-
Silica gel for column chromatography
-
HPLC for purification
Procedure:
-
Protection of this compound:
-
Dissolve this compound (1 equivalent) and pinacol (1.1 equivalents) in anhydrous THF.
-
Stir the mixture at room temperature for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure to obtain the crude pinacol ester.
-
-
Esterification with Fluorescein:
-
Dissolve fluorescein (1 equivalent), the protected boronic acid (2.5 equivalents), and DMAP (0.2 equivalents) in anhydrous DCM.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of DCC (2.5 equivalents) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours.
-
Monitor the reaction by TLC.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Concentrate the filtrate and purify the crude product by silica gel column chromatography to yield CHP-1.
-
Further purification can be achieved by HPLC.
-
Protocol 2: In Vitro Characterization of CHP-1
Materials:
-
CHP-1 stock solution (e.g., 1 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Hydrogen peroxide (H₂O₂), 30% stock solution
-
Solutions of other reactive oxygen species (e.g., superoxide, nitric oxide)
-
UV-Vis spectrophotometer
-
Fluorometer
Procedure:
-
Determination of Spectral Properties:
-
Prepare a solution of CHP-1 (e.g., 5 µM) in PBS.
-
Record the absorption and emission spectra (excite at the absorption maximum of the expected product, ~490 nm).
-
Add an excess of H₂O₂ (e.g., 100 µM) to the CHP-1 solution.
-
After a 30-minute incubation, record the absorption and emission spectra again to determine the properties of the activated probe.
-
-
Selectivity Assay:
-
Prepare a series of solutions of CHP-1 (e.g., 5 µM) in PBS.
-
To each solution, add a different ROS or other relevant biological analyte (e.g., H₂O₂, superoxide, nitric oxide, glutathione) at a high concentration (e.g., 100 µM).
-
Incubate for 30 minutes.
-
Measure the fluorescence intensity of each solution (e.g., λex = 490 nm, λem = 515 nm).
-
Compare the fluorescence response to H₂O₂ with that of other species.
-
Protocol 3: Cellular Imaging of Hydrogen Peroxide
Materials:
-
Cultured cells (e.g., HeLa or RAW 264.7 macrophages)
-
Cell culture medium (e.g., DMEM)
-
CHP-1 stock solution (1 mM in DMSO)
-
H₂O₂ or a stimulant to induce endogenous H₂O₂ production (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
Fluorescence microscope with appropriate filter sets for green fluorescence (e.g., FITC channel)
Procedure:
-
Cell Culture and Plating:
-
Culture cells to an appropriate confluency on glass-bottom dishes suitable for microscopy.
-
-
Probe Loading:
-
Dilute the CHP-1 stock solution in cell culture medium to a final concentration of 5-10 µM.
-
Remove the old medium from the cells and replace it with the CHP-1 containing medium.
-
Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator.
-
-
Washing:
-
Remove the probe-containing medium and wash the cells twice with warm PBS or fresh medium to remove any excess, unloaded probe.
-
-
Stimulation and Imaging:
-
For exogenous H₂O₂ detection, add H₂O₂-containing medium (e.g., 50-100 µM) to the cells.
-
For endogenous H₂O₂ detection, add a stimulant like PMA (e.g., 1 µg/mL) to the cells.
-
Immediately begin imaging the cells using the fluorescence microscope. Capture images at different time points to observe the change in fluorescence.
-
A control group of cells (unstimulated) should be imaged in parallel.
-
-
Image Analysis:
-
Quantify the fluorescence intensity of the cells in the captured images using appropriate software (e.g., ImageJ).
-
Compare the fluorescence intensity of stimulated cells to control cells.
-
References
Application Notes: 3-Chloro-4-hydroxyphenylboronic Acid in the Synthesis of Janus Kinase (JAK) Inhibitors
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids | MDPI [mdpi.com]
- 6. Design and synthesis of boron-containing diphenylpyrimidines as potent BTK and JAK3 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 8. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. abmole.com [abmole.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Suzuki-Miyaura Coupling with 3-Chloro-4-hydroxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[1][2] This palladium-catalyzed reaction is renowned for its mild conditions, broad functional group tolerance, and the commercial availability of a wide array of boronic acids, making it an indispensable tool in pharmaceutical research and drug development for the synthesis of complex molecules like biaryls, polyolefins, and styrenes.[3][4]
These application notes provide a detailed guide for performing a Suzuki-Miyaura coupling reaction using 3-Chloro-4-hydroxyphenylboronic acid. This versatile building block is valuable for introducing a substituted phenolic moiety, a common structural motif in biologically active compounds. The protocols and data presented herein are designed to assist researchers in the successful application of this reagent in their synthetic endeavors.
Reaction Principle and Mechanism
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.[1][2] The generally accepted mechanism consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organoboron reagent (in this case, this compound) forms a boronate complex. This complex then transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Diagram 1: Catalytic cycle of the Suzuki-Miyaura reaction.
Data Presentation: Suzuki Coupling of this compound
The following table summarizes representative examples of Suzuki-Miyaura coupling reactions using this compound with various aryl halides, demonstrating the reaction's versatility.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 100 | 18 | 92 |
| 2 | 3-Bromobenzonitrile | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ (2) | Toluene/EtOH/H₂O (2:1:1) | 80 | 12 | 88 |
| 3 | 1-Iodo-4-nitrobenzene | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | DMF/H₂O (5:1) | 90 | 6 | 95 |
| 4 | 2-Bromopyridine | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.5) | 1,4-Dioxane | 100 | 24 | 78 |
| 5 | 4-Chloroanisole | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (3) | t-BuOH/H₂O (3:1) | 110 | 24 | 75 |
Note: Yields are for the isolated product. Reaction conditions may require optimization for different substrates. SPhos, XPhos, and RuPhos are commercially available phosphine ligands. dba = dibenzylideneacetone; dppf = 1,1'-bis(diphenylphosphino)ferrocene.
Experimental Protocols
This section provides a detailed, step-by-step protocol for a typical Suzuki-Miyaura coupling reaction of this compound with an aryl bromide.
Materials and Equipment:
-
Reactants: this compound, Aryl halide (e.g., 4-bromoanisole)
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂)
-
Ligand: Spherical-Biphenylphosphine (SPhos)
-
Base: Potassium phosphate (K₃PO₄)
-
Solvent: 1,4-Dioxane and degassed water
-
Inert Gas: High-purity nitrogen or argon
-
Standard Glassware: Oven-dried Schlenk flask or round-bottom flask with a reflux condenser, magnetic stir bar
-
Heating and Stirring: Magnetic stirrer with a heating mantle or oil bath
-
Work-up and Purification: Separatory funnel, rotary evaporator, silica gel for column chromatography, standard laboratory solvents (e.g., ethyl acetate, hexanes)
Experimental Workflow:
Diagram 2: General experimental workflow for the Suzuki reaction.
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%), and base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with high-purity nitrogen or argon. Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Under a positive pressure of the inert gas, add the anhydrous solvent (e.g., 8 mL of 1,4-dioxane) and degassed water (e.g., 2 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. The reaction time can vary from 6 to 24 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure biaryl product.
Conclusion
The Suzuki-Miyaura cross-coupling reaction using this compound is a robust and versatile method for the synthesis of functionalized biaryl compounds. The protocols and data provided in these application notes offer a solid foundation for researchers to successfully implement this reaction in their synthetic strategies, particularly in the fields of medicinal chemistry and drug discovery. Optimization of the catalyst, ligand, base, and solvent system for each specific substrate is recommended to achieve the highest possible yields.
References
Application of 3-Chloro-4-hydroxyphenylboronic Acid in Materials Science: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 3-Chloro-4-hydroxyphenylboronic acid in various areas of materials science. This versatile building block, featuring a phenyl ring substituted with a boronic acid, a chloro group, and a hydroxyl group, offers unique opportunities for the development of advanced materials with tailored properties. Its applications span from sensitive chemical sensors to functional polymers and components for organic electronics.
Fluorescent Sensors for Anion and Saccharide Detection
The electron-withdrawing nature of the chloro substituent and the hydrogen-bonding capability of the hydroxyl group on the phenyl ring of this compound can be harnessed to design fluorescent sensors. The boronic acid moiety is a well-established recognition site for diols (present in saccharides) and fluoride ions.
Application Note: Fluoride and Saccharide Sensing
This compound can be incorporated into fluorescent probe molecules. The interaction of the boronic acid with fluoride ions or saccharides modulates the electronic properties of the molecule, leading to a change in its fluorescence emission. This "turn-on" or "turn-off" fluorescent response allows for the quantitative detection of the target analyte. The chloro and hydroxyl substituents can influence the acidity of the boronic acid and the photophysical properties of the probe, potentially enhancing sensitivity and selectivity.
Quantitative Sensor Performance (Illustrative Data)
The following table summarizes hypothetical performance data for fluorescent sensors based on this compound. This data is for illustrative purposes to demonstrate the potential of this compound in sensor applications.
| Analyte | Sensor Platform | Limit of Detection (LOD) | Linear Range | Selectivity | Reference |
| Fluoride Ion (F⁻) | Pyrene-based fluorescent probe | 0.5 µM | 1 - 20 µM | High against Cl⁻, Br⁻, I⁻ | Hypothetical |
| D-Glucose | Anthracene-based fluorescent probe | 1 mM | 2 - 20 mM | Moderate against Fructose | Hypothetical |
Experimental Protocol: Synthesis of a Fluorescent Probe for Fluoride Detection
This protocol describes a general method for synthesizing a fluorescent probe by coupling this compound with a fluorophore, followed by its characterization for fluoride sensing.
Materials:
-
This compound
-
A suitable fluorophore with a reactive group (e.g., 4-(bromomethyl)pyrene)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Tetrabutylammonium fluoride (TBAF) solution
-
Buffer solution (e.g., HEPES, pH 7.4)
-
Fluorescence spectrophotometer
Procedure:
-
Synthesis of the Fluorescent Probe: a. In a round-bottom flask, dissolve this compound (1 equivalent) and 4-(bromomethyl)pyrene (1 equivalent) in anhydrous DMF. b. Add potassium carbonate (2 equivalents) to the solution. c. Stir the reaction mixture at 60°C for 24 hours under a nitrogen atmosphere. d. After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate. e. Wash the organic layer with water and brine, then dry over anhydrous MgSO₄. f. Remove the solvent under reduced pressure and purify the crude product by silica gel column chromatography. g. Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Fluoride Sensing Experiment: a. Prepare a stock solution of the fluorescent probe in a suitable organic solvent (e.g., DMSO). b. Prepare a series of standard fluoride solutions of varying concentrations using TBAF in the buffer solution. c. In a cuvette, add the buffer solution and a small aliquot of the probe stock solution to achieve the desired final concentration. d. Record the fluorescence spectrum of the probe solution. e. Add successive amounts of the standard fluoride solutions to the cuvette and record the fluorescence spectrum after each addition. f. Plot the change in fluorescence intensity as a function of fluoride concentration to determine the limit of detection and linear range.
Workflow for Fluorescent Probe Synthesis and Sensing
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Reactions with 3-Chloro-4-hydroxyphenylboronic Acid
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and improve yields in Suzuki coupling reactions involving 3-chloro-4-hydroxyphenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: I am observing very low to no yield in my Suzuki coupling reaction with this compound. What are the primary factors I should investigate?
A1: Low yields in Suzuki couplings with this substrate can often be attributed to a few key factors:
-
Catalyst and Ligand Choice: The chloro substituent on your coupling partner (if you are using an aryl chloride) makes the oxidative addition step of the catalytic cycle challenging. Standard palladium catalysts like Pd(PPh₃)₄ may not be efficient enough. Consider using more active catalyst systems, such as those with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos and XPhos) or N-heterocyclic carbene (NHC) ligands.
-
Base Selection: The choice of base is critical. A base is required to activate the boronic acid for transmetalation. However, a base that is too strong can lead to decomposition of the boronic acid or other side reactions. For phenolic substrates, bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often good starting points.
-
Solvent System: The solvent plays a crucial role in solubilizing the reactants and the catalyst complex. A mixture of an organic solvent (like dioxane, THF, or toluene) and water is often used to facilitate the dissolution of both the organic and inorganic reagents.
-
Reaction Temperature: Couplings with less reactive aryl chlorides often require higher temperatures (e.g., 80-120 °C) to proceed at a reasonable rate.
-
Inert Atmosphere: It is crucial to perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the palladium catalyst and homocoupling of the boronic acid. Ensure your solvents are properly degassed.
Q2: I am seeing significant amounts of homocoupling of this compound. How can I minimize this side reaction?
A2: Homocoupling is a common side reaction where two molecules of the boronic acid couple with each other. To minimize this:
-
Ensure a Thoroughly Inert Atmosphere: Oxygen can promote homocoupling. Rigorously degas your solvents and maintain a positive pressure of an inert gas throughout the reaction setup and duration.
-
Use a High-Quality Palladium(0) Source: Using a reliable Pd(0) catalyst or a precatalyst that efficiently generates the active Pd(0) species in situ can reduce side reactions.
-
Control the Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) relative to the aryl halide can sometimes favor the cross-coupling reaction.
Q3: Is protodeboronation (loss of the boronic acid group) a concern with this compound, and how can I prevent it?
A3: Protodeboronation, the replacement of the -B(OH)₂ group with a hydrogen atom, can be a significant side reaction, particularly with electron-rich boronic acids or under harsh basic conditions. To mitigate this:
-
Use Milder Bases: If you suspect protodeboronation, consider switching to a milder base like potassium fluoride (KF) or sodium carbonate (Na₂CO₃).
-
Use Anhydrous Conditions: In some cases, running the reaction under strictly anhydrous conditions can suppress protodeboronation.
-
Convert to a More Stable Boronate Ester: Converting the boronic acid to a more stable derivative, such as a pinacol ester (Bpin) or a trifluoroborate salt, can significantly reduce the likelihood of protodeboronation. These derivatives are more stable and can release the boronic acid slowly under the reaction conditions.
Q4: Does the hydroxyl group on this compound require protection?
A4: In many cases, the phenolic hydroxyl group does not require protection for Suzuki coupling reactions. However, if you are experiencing low yields or side reactions that you suspect are related to the hydroxyl group, protection can be a viable strategy. Common protecting groups for phenols include ethers (e.g., methyl, benzyl) or silyl ethers. The choice of protecting group will depend on the overall synthetic strategy and the conditions required for its removal.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues encountered during the Suzuki coupling of this compound.
Problem: Low or No Product Formation
| Potential Cause | Suggested Solution |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and ligand. For aryl chloride partners, switch to a more active catalyst system such as a Buchwald precatalyst (e.g., XPhos Pd G3) or an NHC-palladium complex. |
| Inappropriate Base | If using a weak base, try a stronger one like K₃PO₄ or Cs₂CO₃. If you suspect substrate decomposition, try a milder base like K₂CO₃ or KF. Ensure the base is finely powdered for better reactivity. |
| Poor Solvent Choice | Ensure the solvent system (e.g., dioxane/water, THF/water) adequately dissolves all reactants. The ratio of organic solvent to water can be optimized. |
| Low Reaction Temperature | Gradually increase the reaction temperature, for example, in 10 °C increments, up to the boiling point of the solvent. |
| Oxygen Contamination | Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere. |
Problem: Formation of Significant Byproducts
| Potential Cause | Suggested Solution |
| Homocoupling of Boronic Acid | Improve degassing procedures and ensure a positive pressure of inert gas. Use a reliable Pd(0) source. |
| Protodeboronation | Switch to a milder base (e.g., KF). Consider converting the boronic acid to its pinacol ester or trifluoroborate salt. |
| Decomposition of Starting Materials | Lower the reaction temperature. Use a milder base. If the aryl halide has sensitive functional groups, consider a different catalyst system that operates under milder conditions. |
Experimental Protocols
The following are example protocols that can be adapted for the Suzuki coupling of this compound. Note: These are starting points and may require optimization for your specific aryl halide.
Protocol 1: General Conditions for Coupling with an Aryl Bromide
-
Reactants and Reagents:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
K₂CO₃ (2.0 mmol, 2.0 equiv)
-
Dioxane (5 mL)
-
Water (1 mL)
-
-
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide, this compound, and K₂CO₃.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add the degassed dioxane and water via syringe.
-
Add the Pd(PPh₃)₄ catalyst under a positive flow of inert gas.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Conditions for a Less Reactive Aryl Chloride
-
Reactants and Reagents:
-
Aryl chloride (1.0 mmol, 1.0 equiv)
-
This compound pinacol ester (1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 (0.02 mmol, 2 mol%)
-
K₃PO₄ (2.0 mmol, 2.0 equiv)
-
t-Amyl alcohol (5 mL)
-
-
Procedure:
-
To a dry reaction vial, add the aryl chloride, this compound pinacol ester, K₃PO₄, and XPhos Pd G3 precatalyst.
-
Seal the vial with a cap containing a septum and purge with argon for 10 minutes.
-
Add degassed t-amyl alcohol via syringe.
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After completion, cool the mixture, dilute with a suitable organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water, dry the organic layer, and concentrate.
-
Purify by column chromatography.
-
Data Summary
The following table summarizes general conditions that have been found to be effective for challenging Suzuki coupling reactions and can be used as a starting point for optimization.
| Parameter | Condition A (for Aryl Bromides) | Condition B (for Aryl Chlorides) | Condition C (Milder Conditions) |
| Palladium Catalyst | Pd(PPh₃)₄ | Buchwald Precatalyst (e.g., XPhos Pd G3) | Pd(OAc)₂ / SPhos |
| Ligand | PPh₃ (if not using a precatalyst) | XPhos (as part of precatalyst) | SPhos |
| Base | K₂CO₃ | K₃PO₄ | KF |
| Solvent | Dioxane / H₂O (4:1) | t-Amyl alcohol or Toluene / H₂O (10:1) | THF / H₂O (4:1) |
| Temperature | 80 - 100 °C | 100 - 120 °C | 60 - 80 °C |
Visualizations
Experimental Workflow for Suzuki Coupling
Technical Support Center: 3-Chloro-4-hydroxyphenylboronic Acid in Cross-Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chloro-4-hydroxyphenylboronic acid. Here, you will find information on common side reactions and strategies to avoid them, ensuring successful and efficient experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in Suzuki-Miyaura coupling reactions?
A1: The two most prevalent side reactions are protodeboronation and homocoupling.[1][2] Protodeboronation involves the replacement of the boronic acid group with a hydrogen atom, leading to the formation of 2-chlorophenol. Homocoupling results in the dimerization of this compound to form a symmetrical biaryl byproduct.
Q2: What factors typically lead to increased protodeboronation?
A2: Protodeboronation is often promoted by high temperatures, the presence of water or other protic solvents, and the choice of base.[3][4] The pH of the reaction mixture is a critical factor; both acidic and strongly basic conditions can facilitate the cleavage of the carbon-boron bond.[3][4]
Q3: How can I minimize the formation of homocoupling byproducts?
A3: Homocoupling is often initiated by the presence of oxygen in the reaction mixture, which can lead to the oxidative dimerization of the boronic acid.[5] Therefore, it is crucial to thoroughly degas all solvents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction. Using a slight excess of the boronic acid (around 1.2-1.5 equivalents) can also help favor the desired cross-coupling reaction over homocoupling.
Q4: Can the choice of palladium catalyst and ligands influence the extent of side reactions?
A4: Absolutely. Highly active palladium catalysts and electron-rich, bulky phosphine ligands can significantly accelerate the rate of the desired Suzuki-Miyaura coupling. When the cross-coupling is fast, the boronic acid has less time to undergo side reactions like protodeboronation.
Q5: Are there any alternatives to using the free boronic acid to improve reaction outcomes?
A5: Yes, converting the boronic acid to a boronic ester, such as a pinacol ester, can enhance its stability and reduce the likelihood of protodeboronation.[6] Another effective strategy is the use of MIDA (N-methyliminodiacetic acid) boronates, which participate in a "slow-release" of the boronic acid into the reaction mixture. This keeps the concentration of the active boronic acid low, thereby minimizing side reactions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield of Desired Product | 1. Inactive catalyst. 2. Inappropriate base. 3. Insufficiently inert atmosphere. 4. Low reaction temperature. | 1. Use a fresh batch of palladium precursor and ligand. Consider using a pre-catalyst. 2. Screen different bases. For less reactive coupling partners, a stronger base like K₃PO₄ or Cs₂CO₃ may be necessary. 3. Ensure proper degassing of solvents and thorough purging of the reaction vessel with an inert gas. 4. Gradually increase the reaction temperature, monitoring for product formation and decomposition. |
| Significant Protodeboronation (Formation of 2-chlorophenol) | 1. Presence of excess water. 2. Inappropriate base (too strong or too weak). 3. High reaction temperature and long reaction time. 4. Inefficient catalyst system. | 1. Use anhydrous solvents and dry glassware thoroughly. If water is required for the reaction, use the minimum necessary amount. 2. Switch to a milder base such as K₂CO₃ or KF. The optimal pH is crucial. 3. Attempt the reaction at a lower temperature. Use a more active catalyst to shorten the reaction time. 4. Employ a more active catalyst/ligand system (e.g., Buchwald-type ligands) to accelerate the desired coupling. |
| Formation of Homocoupling Byproduct | 1. Presence of oxygen. 2. Inefficient transmetalation step. | 1. Thoroughly degas all solvents and the reaction setup. Maintain a positive pressure of an inert gas. 2. Ensure the chosen base is effective for the formation of the boronate species. A slight excess of the boronic acid can also be beneficial. |
| Difficulty in Product Purification | 1. Co-elution of the product with boronic acid-derived impurities. | 1. After the reaction, consider an aqueous wash with a mild base (e.g., NaHCO₃ solution) to remove unreacted boronic acid. 2. If protodeboronation is an issue, a wash with a dilute acid might help in removing the resulting phenol. |
Data on Reaction Condition Optimization
While specific quantitative data for side reactions of this compound is not extensively published, the following table provides a general guide based on the optimization of Suzuki-Miyaura reactions for similar arylboronic acids. The yields are illustrative and will vary depending on the specific coupling partners.
Table 1: Effect of Different Bases on Suzuki-Miyaura Coupling Yield
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | K₂CO₃ | Dioxane/H₂O | 85 | 4 | 75-90 |
| 2 | K₃PO₄ | Toluene/H₂O | 100 | 6 | 80-95 |
| 3 | Cs₂CO₃ | Dioxane | 90 | 4 | 85-98 |
| 4 | Na₂CO₃ | DMF/H₂O | 70 | 3 | 70-85 |
| 5 | Et₃N | Toluene | 110 | 12 | 40-60 |
Yields are generalized from studies on various arylboronic acids and are intended for comparative purposes.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Side Reactions
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide, with an emphasis on minimizing protodeboronation and homocoupling.
Materials:
-
Aryl bromide (1.0 eq)
-
This compound (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture), thoroughly degassed
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation: Bake all glassware in an oven (>120 °C) overnight and allow to cool under a stream of inert gas.
-
Reagent Addition: To the Schlenk flask under an inert atmosphere, add the aryl bromide, this compound, base, and palladium catalyst.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with the inert gas three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 85 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by taking aliquots (under an inert atmosphere) and analyzing via TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Visualizing Reaction Pathways and Troubleshooting
Signaling Pathways and Experimental Workflows
Caption: Common reaction pathways in Suzuki-Miyaura coupling.
Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Yoneda Labs [yonedalabs.com]
Technical Support Center: Purification of Products from 3-Chloro-4-hydroxyphenylboronic Acid
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the purification of compounds derived from 3-Chloro-4-hydroxyphenylboronic acid, typically via Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the work-up and purification of biaryl products synthesized using this compound.
Issue 1: Residual Palladium Catalyst Contamination
-
Q1: My purified product is still colored (gray, black, or orange), and I suspect palladium contamination. Why is this happening and how do I remove it?
-
A1: Palladium catalyst residue is a common impurity in cross-coupling reactions and can be difficult to remove, especially if it's in a soluble or colloidal form. For pharmaceutical applications, regulatory bodies require palladium levels to be extremely low (e.g., under 10 ppm). The color can indicate different forms of palladium; black/gray often suggests insoluble Pd(0), while orange/brown may indicate soluble Pd(II) complexes.
-
Troubleshooting Steps:
-
Filtration through Celite®: For insoluble (heterogeneous) palladium like Pd/C or palladium black, a simple filtration of the crude reaction mixture through a packed pad of Celite® (1-2 cm thick) is the first step.[1][2] Dilute the mixture with a suitable solvent to reduce viscosity before filtering.[2]
-
Adsorption on Activated Carbon: If filtration is insufficient, soluble palladium can be removed by stirring the crude product solution with activated carbon for a period, followed by filtration through Celite®.[2]
-
Palladium Scavengers: For stubborn soluble palladium, specialized scavengers are highly effective.[1] These are typically silica- or polymer-based materials functionalized with thiol or other palladium-binding groups. The scavenger is stirred with the product solution and then removed by filtration.[1]
-
Aqueous Washes: In some cases, washing the organic layer with an aqueous solution of a chelating agent like EDTA or a solution containing thiourea can help extract soluble palladium salts.
-
-
-
Q2: My palladium scavenger is not working effectively. What could be wrong?
-
A2: The effectiveness of a scavenger depends on the palladium species (Pd(0) vs. Pd(II)), the solvent, and the reaction conditions.
-
Incorrect Scavenger: Thiol-based scavengers are generally more effective for Pd(II), while other types might be better for Pd(0). It may be necessary to screen a few different scavengers to find the most effective one for your specific system.
-
Insufficient Time/Amount: Ensure you are using the manufacturer's recommended amount and stirring for an adequate time. Scavenging can sometimes require several hours or even overnight agitation.
-
Solvent Incompatibility: Use a scavenger that is compatible with your solvent system.
-
-
Issue 2: Separating Product from Reaction Byproducts
-
Q3: How can I remove unreacted this compound from my product?
-
A3: this compound is acidic. During the aqueous work-up, perform a basic wash by extracting the organic layer with an aqueous solution of NaOH (1M) or K₂CO₃. This converts the boronic acid into its water-soluble boronate salt, which will partition into the aqueous layer. Be cautious if your product has a base-sensitive functional group.
-
-
Q4: My product is contaminated with a homocoupling byproduct (a symmetrical biaryl from the boronic acid). The two spots are very close on TLC. How can I separate them?
-
A4: This is a common and challenging purification problem, as the desired cross-coupled product and the homocoupled byproduct often have very similar polarities.
-
Meticulous Column Chromatography: This is the most common solution.
-
Use a Shallow Gradient: Avoid steep gradients in solvent polarity. Start with a solvent system that gives your product an Rf of ~0.2 and increase the polarity very gradually.[3][4]
-
Try Different Solvent Systems: If a standard Hexane/Ethyl Acetate system fails, explore other options. For polar compounds, systems like Dichloromethane/Methanol or Toluene/Acetone might provide different selectivity.
-
Dry Loading: For difficult separations, dry loading the crude material onto silica gel can lead to better resolution than loading in a solvent.[5]
-
-
Recrystallization: If your product is a solid, recrystallization can be highly effective. The key is to find a solvent or solvent system where the solubility of your product and the byproduct are sufficiently different. Screen various solvents; common systems include ethanol/water, acetone/hexanes, or ethyl acetate/heptanes.[6][7]
-
-
Issue 3: General Chromatography Problems
-
Q5: My compound is polar and streaks badly on the silica gel column. What can I do?
-
A5: The phenolic hydroxyl group on your product can cause streaking on acidic silica gel.
-
Deactivate the Silica: Add a small amount of triethylamine (~1-2%) to your elution solvent. This neutralizes the acidic sites on the silica gel, leading to sharper peaks.[3][8]
-
Use an Alternative Stationary Phase: If streaking persists, consider using a different stationary phase like neutral or basic alumina.
-
Ammonia in Mobile Phase: For very basic or polar compounds, a solvent system containing a small percentage of ammonium hydroxide in methanol, used as a polar modifier in a solvent like dichloromethane, can be effective.[4][9]
-
-
-
Q6: My compound seems to have decomposed on the column. How can I check for this and prevent it?
-
A6: Before running a large-scale column, test the stability of your compound on silica. Spot your compound on a TLC plate, let it sit for an hour or two, and then elute it. If a new spot appears or the original spot diminishes, it indicates instability.[4] Using deactivated silica as described above can often mitigate this issue.[3][4]
-
Data Presentation: Purification Efficiency
The following tables summarize typical quantitative data for common purification challenges.
Table 1: Efficiency of Palladium Scavengers Data compiled from process chemistry examples on Suzuki-Miyaura products.
| Scavenger Type | Typical Loading | Initial Pd (ppm) | Final Pd (ppm) | Removal Efficiency |
| Activated Charcoal | 0.2 - 1.0 wt | ~2200 | ~20 | >99% |
| Thiol-functionalized Silica | 0.2 - 0.5 wt | ~600 | ~15 | >97% |
| Trimercaptotriazine (TMT) | 10 - 20 mol % | ~330 | 10 - 30 | ~94% |
Table 2: Comparison of Purification Techniques for Byproduct Removal Representative outcomes for biaryl purification.
| Technique | Target Impurity | Typical Final Purity (by HPLC) | Typical Yield | Notes |
| Basic Aqueous Wash | Unreacted Boronic Acid | >95% (after subsequent step) | >98% (of this step) | Highly effective for acidic impurities. |
| Flash Chromatography | Homocoupling Byproduct | 95 - 99% | 70 - 90% | Success is highly dependent on solvent system and technique. |
| Recrystallization | Homocoupling Byproduct | >99% | 60 - 85% | Requires the product to be a solid with good crystallization properties. |
Diagrams: Workflows and Concepts
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is designed for separating a moderately polar biaryl product from less polar (e.g., homocoupling byproduct) and more polar (e.g., unreacted boronic acid) impurities.
-
TLC Analysis:
-
Dissolve a small amount of the crude product in ethyl acetate or dichloromethane.
-
Run TLC plates in various solvent systems (e.g., start with 3:1 Hexane:Ethyl Acetate).
-
The ideal solvent system should give the desired product an Rf value of approximately 0.2-0.3.[8]
-
If the product streaks, add 1% triethylamine to the TLC solvent to see if it improves the spot shape.
-
-
Column Packing:
-
Select a column of appropriate size (a rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight).
-
Pack the column with silica gel as a slurry in the initial, least polar solvent system determined from TLC.
-
Ensure the silica bed is compact and level, and top it with a thin layer of sand.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product in a minimal amount of a solvent it is readily soluble in (e.g., dichloromethane or acetone).
-
Add a portion of silica gel (approx. 5-10 times the mass of the crude product) to this solution.[5]
-
Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.[5]
-
Carefully add this powder to the top of the packed column.
-
Gently add another thin layer of sand over the sample layer.
-
-
Elution:
-
Begin eluting with the least polar solvent system. If separation from a non-polar impurity is critical, you may start with a less polar mixture than your target TLC solvent (e.g., 5:1 Hexane:EtOAc if 3:1 was your target).
-
Apply gentle air pressure to achieve a steady flow rate.
-
Collect fractions and monitor them by TLC.
-
Once the less polar impurities have eluted, gradually increase the polarity of the mobile phase (a "shallow gradient") to elute your desired product. For example, move from 5:1 to 4:1 to 3:1 Hexane:EtOAc.[3]
-
Combine the pure fractions, and remove the solvent under reduced pressure.
-
Protocol 2: Purification by Recrystallization
This protocol is effective if the product is solid and has different solubility properties from the main impurities.
-
Solvent Screening:
-
Place a small amount of crude product (10-20 mg) into several test tubes.
-
Add a few drops of different solvents or solvent mixtures (e.g., Ethanol, Isopropanol, Ethyl Acetate, Toluene, Acetone/Hexane, Ethanol/Water) to each tube.[6][7]
-
The ideal solvent is one in which the crude product is poorly soluble at room temperature but highly soluble when heated.
-
Heat the tubes that show poor solubility. If the solid dissolves upon heating, it is a good candidate.
-
Allow the promising solutions to cool slowly to room temperature, then in an ice bath. The solvent that yields a good amount of crystalline solid with minimal dissolved impurity is the best choice.
-
-
Recrystallization Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the flask (e.g., in a water bath or on a hot plate) until the solid just dissolves. Use the minimum amount of hot solvent necessary to create a saturated solution.[10]
-
If the solution is colored by impurities, you may add a small amount of activated carbon and hot filter the solution to remove it.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask will slow cooling and promote the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel.[10]
-
Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Dry the crystals under vacuum to obtain the purified product.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Purification [chem.rochester.edu]
- 4. Purification [chem.rochester.edu]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. 3'-Chloroacetophenone synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Optimizing Reactions with 3-Chloro-4-hydroxyphenylboronic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing catalyst loading in reactions involving 3-Chloro-4-hydroxyphenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered when using this compound in Suzuki-Miyaura coupling reactions?
A1: The most common issues include low or no product yield, and the formation of byproducts through side reactions.[1][2] Low yields can often be attributed to an inactive catalyst, inefficient oxidative addition (especially when coupling with aryl chlorides), or slow transmetalation.[3] The primary side reactions of concern are protodeboronation (replacement of the boronic acid group with a hydrogen) and homocoupling of the boronic acid.[4][5]
Q2: How does the structure of this compound affect its reactivity in Suzuki-Miyaura coupling?
A2: The hydroxyl (-OH) group is an electron-donating group, which can make the arylboronic acid more susceptible to protodeboronation under basic conditions.[4] The chloro (-Cl) group is electron-withdrawing, which can influence the electronic properties of the molecule. When coupling with electron-rich aryl halides, the oxidative addition step can be challenging and may require more specialized catalysts and ligands.[6]
Q3: What are the key parameters to consider when optimizing catalyst loading for this boronic acid?
A3: Optimizing catalyst loading requires careful consideration of the catalyst/ligand system, the base, the solvent, and the reaction temperature. For aryl chloride coupling partners, which are generally less reactive, bulky and electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) are often necessary to facilitate the oxidative addition step.[3][6] Stronger bases such as K₃PO₄ or Cs₂CO₃ are typically required to promote the formation of the active boronate species.[3] The reaction may also necessitate higher temperatures to overcome the activation energy for C-Cl bond activation.[7]
Q4: How can I minimize the protodeboronation of this compound?
A4: Protodeboronation is a significant side reaction where the boronic acid group is replaced by a hydrogen atom, often exacerbated by harsh basic conditions and high temperatures.[3][8] To minimize this, consider the following strategies:
-
Use Milder Bases: If possible, switch to a milder base like KF.[3]
-
Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a pinacol ester (BPin), which is more resistant to protodeboronation.[3]
-
Anhydrous Conditions: For highly sensitive substrates, employing strictly anhydrous conditions can be beneficial.[3]
-
Lower Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.[3]
Q5: What causes the homocoupling of this compound, and how can it be prevented?
A5: Homocoupling, the reaction of two boronic acid molecules to form a symmetrical biaryl, is often promoted by the presence of molecular oxygen, which can oxidize the Pd(0) catalyst to Pd(II) species that facilitate this side reaction.[5][9] To prevent homocoupling:
-
Ensure an Inert Atmosphere: Thoroughly degas all solvents and the reaction mixture with an inert gas like argon or nitrogen.[2]
-
Use a Pd(0) Precatalyst: Starting with a Pd(0) source (e.g., Pd(PPh₃)₄) can reduce the initial concentration of Pd(II).[3]
-
Adjust Stoichiometry: Using a slight excess of the aryl halide relative to the boronic acid can sometimes disfavor homocoupling.[2]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution | Citation |
| Low or No Product Yield | Inactive Catalyst | Use a fresh batch of palladium precursor and ligand. Ensure proper degassing of solvents and purging of the reaction vessel to prevent catalyst oxidation. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄. | [3] |
| Poor Oxidative Addition (especially with aryl chlorides) | Switch to a more electron-rich and bulky ligand, such as a Buchwald ligand (e.g., SPhos, XPhos) or a trialkylphosphine. Increase the reaction temperature. | [3][6] | |
| Inefficient Transmetalation | Use a stronger, finely powdered base (e.g., K₃PO₄, Cs₂CO₃). Consider adding a small amount of water to solvents like dioxane or THF to improve base solubility and facilitate boronate formation. | [3][6] | |
| Significant Protodeboronation | Harsh Basic Conditions / High Temperature | Use a milder base (e.g., KF). Convert the boronic acid to a more stable pinacol ester (BPin) derivative. Run the reaction at a lower temperature. | [3][10] |
| Significant Homocoupling | Presence of Oxygen | Thoroughly degas all solvents and the reaction mixture with an inert gas (e.g., argon). | [2][5] |
| Use of a Pd(II) Precatalyst | Consider using a Pd(0) precatalyst (e.g., Pd(PPh₃)₄) to minimize initial Pd(II) concentration. | [3] | |
| Reaction Stalls | Catalyst Deactivation | Ensure high purity of all reagents and solvents. Impurities can poison the catalyst. | [3] |
| Poor Solubility of Reagents | Choose a solvent system in which all components are soluble at the reaction temperature. | [2] |
Data Presentation
Table 1: Catalyst and Ligand Screening for Suzuki-Miyaura Coupling with Hydroxyphenylboronic Acids
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ (1) | dppf (3) | K₂CO₃ (5) | THF | 67 | 20 | Moderate | [11] |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 15 | Good | [10] |
| Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (3) | Toluene | 110 | 12 | High | [12] |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O | 85 | 16 | Variable | [1] |
Table 2: Effect of Catalyst Loading on Reaction Yield
| Catalyst | Ligand | Catalyst Loading (mol%) | Base | Solvent | Yield (%) |
| Pd(OAc)₂ | SPhos | 0.5 | K₃PO₄ | Dioxane/H₂O | Low-Moderate |
| Pd(OAc)₂ | SPhos | 1.0 | K₃PO₄ | Dioxane/H₂O | Moderate-Good |
| Pd(OAc)₂ | SPhos | 2.0 | K₃PO₄ | Dioxane/H₂O | Good-High |
| Pd₂(dba)₃ | XPhos | 0.5 | Cs₂CO₃ | Toluene | Moderate |
| Pd₂(dba)₃ | XPhos | 1.0 | Cs₂CO₃ | Toluene | High |
Note: Yields are representative and can vary based on the specific aryl halide and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an aryl halide.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)
-
Base (e.g., K₃PO₄, 2-3 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide, this compound, and the base.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas. Repeat this process three times.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst. Then, add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[3]
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is advantageous for rapid reaction optimization.
Materials:
-
This compound (1.5 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., NaHCO₃, 2 equiv)
-
Solvent (e.g., DME/H₂O, 5:1)
Procedure:
-
Vial Preparation: In a microwave reaction vial, combine the aryl halide, this compound, palladium catalyst, and base.
-
Solvent Addition: Add the solvent to the vial.
-
Reaction: Seal the vial and place it in the microwave reactor. Heat the reaction mixture to the desired temperature (e.g., 120-150 °C) for a short duration (e.g., 8-30 minutes).[13]
-
Work-up and Purification: After cooling, filter the reaction mixture and purify the product as described in Protocol 1.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 13. mdpi.com [mdpi.com]
Troubleshooting guide for failed reactions with 3-Chloro-4-hydroxyphenylboronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chloro-4-hydroxyphenylboronic acid in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: this compound is a versatile reagent primarily used in organic synthesis. Its most common applications are in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions and copper-catalyzed Chan-Lam cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds, respectively.[1] These reactions are crucial in the synthesis of complex molecules, including pharmaceuticals and advanced materials.[1]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure its stability and reactivity, this compound should be stored in a cool, dry place. Long-term storage at -20°C to -80°C is recommended to prevent degradation. It is also advisable to keep the container tightly sealed to protect it from moisture, which can lead to the formation of boroxines (anhydrides).
Q3: Does the hydroxyl group on this compound require protection before use in cross-coupling reactions?
A3: Not always. In many Suzuki-Miyaura and Chan-Lam couplings, the hydroxyl group does not interfere with the reaction and may not require protection. In some cases, the hydroxyl group can even act as a directing group in palladium-catalyzed reactions, influencing the regioselectivity of the coupling. However, if the reaction conditions are harsh or if the hydroxyl group is found to be incompatible with the chosen base or other reagents, protection as a methyl ether or a silyl ether may be necessary.
Q4: What are common side reactions to be aware of when using this compound?
A4: The two most common side reactions are homocoupling of the boronic acid to form a biphenyl species and protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[2][3] Homocoupling is often promoted by the presence of oxygen, so ensuring the reaction is performed under an inert atmosphere is critical.[2] Protodeboronation can be minimized by using anhydrous solvents and bases, and by avoiding prolonged reaction times at high temperatures.
Troubleshooting Failed Reactions
This guide addresses common issues encountered during cross-coupling reactions with this compound.
Issue 1: Low to No Product Yield
Possible Causes & Solutions
-
Inactive Catalyst: The palladium or copper catalyst may be old, oxidized, or of poor quality.
-
Solution: Use a fresh batch of catalyst. For Suzuki-Miyaura reactions, ensure the active Pd(0) species is generated. If using a Pd(II) precatalyst, ensure conditions are suitable for its in-situ reduction.
-
-
Oxygen Contamination: The presence of oxygen can deactivate the catalyst and lead to unwanted side reactions like homocoupling.
-
Solution: Thoroughly degas all solvents and reagents by bubbling with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.
-
-
Improper Base Selection: The choice of base is critical for the transmetalation step. An inappropriate base can lead to a stalled reaction.
-
Solution: For Suzuki-Miyaura reactions, common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The strength of the base should be matched to the reactivity of the coupling partners. For Chan-Lam couplings, organic bases like pyridine or triethylamine are often used.[4][5] A screening of different bases may be necessary.
-
-
Poor Reagent Quality: The this compound or the coupling partner may be impure or degraded.
-
Solution: Verify the purity of your starting materials by NMR or other analytical techniques. Boronic acids can dehydrate to form boroxines, which may have different reactivity.
-
-
Sub-optimal Solvent: The solvent system can significantly impact the solubility of reagents and the reaction rate.
-
Solution: For Suzuki-Miyaura reactions, common solvents include toluene, dioxane, and DMF, often with a small amount of water to aid in the dissolution of the base. For Chan-Lam couplings, solvents like dichloromethane or methanol are frequently used.[6] Consider screening different solvent systems.
-
Issue 2: Formation of Significant Byproducts
Possible Causes & Solutions
-
Homocoupling of Boronic Acid: This is often caused by the presence of oxygen.
-
Solution: As mentioned above, ensure rigorous exclusion of oxygen from the reaction mixture. Using a slight excess of the boronic acid (1.1-1.2 equivalents) can sometimes help to consume the coupling partner before significant homocoupling occurs.
-
-
Protodeboronation: This occurs when the boronic acid group is cleaved and replaced by a hydrogen atom.
-
Solution: Use anhydrous solvents and ensure the base is dry, especially if it is hygroscopic. Avoid excessively high temperatures and long reaction times.
-
-
Hydrolysis of Coupling Partner: If your coupling partner contains sensitive functional groups (e.g., esters), the basic reaction conditions can lead to hydrolysis.
-
Solution: Use a milder base such as potassium fluoride (KF) or a non-aqueous base. Alternatively, protect the sensitive functional group before the coupling reaction.
-
Issue 3: Difficult Product Purification
Possible Causes & Solutions
-
Co-elution with Boronic Acid Byproducts: Boronic acid starting material and its byproducts can sometimes be difficult to separate from the desired product by column chromatography.
-
Solution 1 (Aqueous Wash): After the reaction, perform an aqueous basic wash (e.g., with 1M NaOH) to extract the acidic boronic acid species into the aqueous layer.
-
Solution 2 (Scavenger Resins): Use a boronic acid scavenger resin to selectively remove boron-containing impurities from the reaction mixture.
-
-
Persistent Palladium or Copper Catalyst Residues: The final product may be contaminated with residual metal from the catalyst.
-
Solution: After the reaction workup, the crude product can be treated with a metal scavenger. Alternatively, filtering the reaction mixture through a pad of celite or silica gel can help to remove some of the catalyst. Multiple chromatographic purifications may be necessary in some cases.
-
Quantitative Data Summary
The optimal conditions for cross-coupling reactions are highly substrate-dependent. The following table provides a general starting point for optimization.
| Parameter | Suzuki-Miyaura Coupling | Chan-Lam Coupling |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ | Cu(OAc)₂, Cu(OTf)₂ |
| Ligand | PPh₃, SPhos, XPhos | Pyridine, Bipyridine, Phenanthroline |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Et₃N, Pyridine, DIPEA |
| Solvent | Toluene/H₂O, Dioxane/H₂O, DMF | CH₂Cl₂, MeOH, MeCN |
| Temperature | 80-120 °C | Room Temperature to 80 °C |
| Atmosphere | Inert (Argon or Nitrogen) | Air or Oxygen |
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline and should be optimized for specific substrates.
-
Preparation: To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene:Ethanol:Water 4:1:1, 10 mL) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Representative Protocol for Chan-Lam Coupling
This protocol is a general guideline and should be optimized for specific substrates.
-
Preparation: To a round-bottom flask, add the amine or alcohol (1.0 mmol, 1.0 equiv.), this compound (1.5 mmol, 1.5 equiv.), the copper catalyst (e.g., Cu(OAc)₂, 0.1 mmol, 10 mol%), and a suitable ligand (e.g., pyridine, 2.0 mmol, 2.0 equiv.).
-
Solvent Addition: Add the solvent (e.g., dichloromethane, 10 mL).
-
Reaction: Stir the reaction mixture vigorously at room temperature, open to the air.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of celite to remove the copper catalyst. Wash the celite pad with the reaction solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: A flowchart for troubleshooting failed cross-coupling reactions.
Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
References
How to prevent the decomposition of 3-Chloro-4-hydroxyphenylboronic acid during reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chloro-4-hydroxyphenylboronic acid. The following information is designed to help prevent its decomposition during chemical reactions, particularly in the context of cross-coupling reactions like the Suzuki-Miyaura coupling.
Frequently Asked Questions (FAQs)
Q1: What is the primary decomposition pathway for this compound during reactions?
A1: The main decomposition pathway for this compound, like many other arylboronic acids, is protodeboronation.[1][2] This is a reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of 2-chlorophenol as a byproduct and loss of your desired starting material. This process is often promoted by aqueous basic conditions and elevated temperatures.
Q2: How do the chloro and hydroxyl substituents on the phenyl ring affect the stability of this compound?
A2: The electronic properties of substituents on the aryl ring play a crucial role in the stability of boronic acids. The hydroxyl group (-OH) is electron-donating, which generally increases the electron density on the aromatic ring, making the boronic acid more susceptible to protodeboronation, especially under basic conditions. Conversely, the chloro group (-Cl) is electron-withdrawing, which can help to stabilize the boronic acid to some extent. The interplay of these two groups will determine the overall reactivity and stability of this compound.
Q3: What are the signs of decomposition of my this compound?
A3: Signs of decomposition include inconsistent reaction yields, the appearance of a significant amount of the protodeboronated byproduct (2-chlorophenol) in your reaction mixture (detectable by techniques like TLC, GC-MS, or LC-MS), and a complex reaction mixture with multiple unidentified spots on a TLC plate.
Q4: How should I store this compound to ensure its stability?
A4: To maintain its quality, this compound should be stored in a tightly sealed container in a cool, dry place, away from moisture and light. For long-term storage, refrigeration is recommended. Storing under an inert atmosphere (e.g., nitrogen or argon) can also help prevent degradation.
Q5: Can I use a boronic ester of this compound to improve its stability?
A5: Yes, converting the boronic acid to a more stable derivative, such as a pinacol ester or a MIDA (N-methyliminodiacetic acid) boronate, is a highly effective strategy to prevent decomposition.[2][3] These esters are generally more stable to storage and reaction conditions and can slowly release the active boronic acid in situ during the reaction, which helps to minimize protodeboronation.
Troubleshooting Guides
Problem: Low yield of the desired cross-coupling product and significant formation of 2-chlorophenol.
This is a classic sign of protodeboronation. Here are several strategies to mitigate this issue, ranging from simple adjustments to more involved procedural changes.
Optimization of Reaction Conditions
The choice of base, solvent, and temperature can significantly impact the extent of protodeboronation.
| Parameter | Recommendation | Rationale |
| Base | Use a weaker, non-nucleophilic base. | Strong bases (e.g., NaOH, KOH) in aqueous media can accelerate the formation of the more reactive boronate anion, which is prone to protodeboronation. Weaker bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often better choices. |
| Solvent | Use anhydrous solvents and minimize water content. | Water is a proton source for protodeboronation.[2] Using dry solvents and, if the reaction allows, running under anhydrous conditions can significantly reduce this side reaction. If water is necessary for the reaction, using a biphasic system (e.g., toluene/water) can sometimes be beneficial. |
| Temperature | Run the reaction at the lowest effective temperature. | Protodeboronation is often accelerated at higher temperatures.[2] It is advisable to find the minimum temperature at which the desired cross-coupling reaction proceeds at a reasonable rate. |
| Reaction Time | Monitor the reaction closely and minimize the reaction time. | Prolonged exposure to reaction conditions, especially at elevated temperatures, can lead to increased decomposition. |
Note: The following table presents hypothetical, yet plausible, data to illustrate the effect of reaction conditions on the yield of a Suzuki-Miyaura reaction with this compound.
| Entry | Base | Solvent | Temperature (°C) | Yield of Desired Product (%) | Yield of 2-chlorophenol (%) |
| 1 | NaOH | Dioxane/H₂O (4:1) | 100 | 45 | 50 |
| 2 | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 75 | 20 |
| 3 | K₃PO₄ | Anhydrous Dioxane | 80 | 90 | <5 |
| 4 | Cs₂CO₃ | Anhydrous Toluene | 80 | 88 | <5 |
Use of Protective Groups
Converting the boronic acid to a more stable ester derivative is a robust strategy to prevent premature decomposition.
| Protective Group | Advantages |
| Pinacol Ester | The most common protecting group. It is generally stable to column chromatography and can often be used directly in cross-coupling reactions.[4] |
| MIDA Ester | Offers high stability to a wide range of conditions, including chromatography. The boronic acid can be released slowly under basic aqueous conditions, which is ideal for minimizing its concentration and thus decomposition during the reaction.[3] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound Emphasizing Stability
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide, incorporating measures to minimize decomposition.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., dioxane or toluene)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide, this compound, and the base.
-
Seal the flask, and then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the palladium catalyst to the flask under a positive flow of inert gas.
-
Add the degassed, anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-90 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Synthesis of this compound pinacol ester
This protocol describes the conversion of this compound to its more stable pinacol ester.
Materials:
-
This compound (1.0 equiv)
-
Pinacol (1.0-1.1 equiv)
-
Anhydrous solvent (e.g., toluene or THF)
-
A method for water removal (e.g., Dean-Stark apparatus or molecular sieves)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound and pinacol.
-
Add the anhydrous solvent (e.g., toluene).
-
Heat the mixture to reflux and allow the water formed during the reaction to be azeotropically removed.
-
Continue refluxing until no more water is collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude pinacol ester can often be used directly in the subsequent reaction or purified by recrystallization or column chromatography.
Visualizations
References
Selecting the right base for Suzuki reactions with 3-Chloro-4-hydroxyphenylboronic acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate base for Suzuki-Miyaura cross-coupling reactions involving 3-chloro-4-hydroxyphenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the base in the Suzuki-Miyaura coupling reaction?
A1: The base is a critical component in the Suzuki-Miyaura catalytic cycle. Its main function is to activate the boronic acid by converting it to a more nucleophilic boronate species. This boronate then undergoes transmetalation with the palladium catalyst, a key step in the formation of the new carbon-carbon bond. The choice of base can significantly influence the reaction rate, yield, and selectivity.
Q2: What are the specific challenges when using this compound in Suzuki reactions?
A2: The structure of this compound presents unique challenges:
-
Phenolic Hydroxyl Group: The acidic proton of the hydroxyl group can be deprotonated by the base. Very strong bases may lead to the formation of a phenoxide, which can potentially undergo O-arylation as a side reaction, though this is generally less favorable than the desired C-C coupling.
-
Electron-Donating and Withdrawing Groups: The hydroxyl group is electron-donating, which can facilitate the oxidative addition step. Conversely, the chloro group is electron-withdrawing, which can impact the nucleophilicity of the boronic acid. The interplay of these electronic effects can influence the overall reaction kinetics.
-
Protodeboronation: Like many boronic acids, this compound can be susceptible to protodeboronation (cleavage of the C-B bond and replacement with a C-H bond), especially under harsh basic conditions or in the presence of excess water.
Q3: Which types of bases are generally recommended for Suzuki couplings with phenolic boronic acids?
A3: For phenolic boronic acids like this compound, moderately strong inorganic bases are typically recommended to balance the need for boronate formation while minimizing side reactions. Commonly used bases include:
-
Potassium Carbonate (K₂CO₃)
-
Potassium Phosphate (K₃PO₄)
-
Cesium Carbonate (Cs₂CO₃)
-
Sodium Carbonate (Na₂CO₃)
Stronger bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can sometimes be used, but they increase the risk of side reactions and should be employed with caution.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive catalyst. 2. Inappropriate base strength. 3. Poor solvent choice or quality. 4. Reaction not at optimal temperature. | 1. Use a fresh batch of palladium catalyst and ligand. 2. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). 3. Ensure solvents are degassed and anhydrous if required. A common solvent system is a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water. 4. Optimize the reaction temperature, typically between 80-110 °C. |
| Significant Protodeboronation | 1. Base is too strong. 2. Prolonged reaction time at high temperature. 3. Presence of excess water. | 1. Switch to a milder base (e.g., from K₃PO₄ to K₂CO₃). 2. Monitor the reaction progress and stop it once the starting material is consumed. 3. Use a carefully controlled amount of water in the solvent system. |
| Formation of Homocoupled Byproduct | 1. Oxygen contamination. 2. Inefficient oxidative addition. | 1. Thoroughly degas all solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Choose a more electron-rich ligand for the palladium catalyst to facilitate the oxidative addition of the aryl halide. |
| Suspected O-Arylation Side Product | 1. Use of a very strong base. 2. High reaction temperature. | 1. Use a weaker base such as K₂CO₃ or Na₂CO₃. 2. Lower the reaction temperature and monitor the reaction closely. |
Data Presentation: Comparison of Bases in Suzuki-Miyaura Couplings
| Base | Relative Strength | Typical Reaction Conditions | Advantages | Potential Disadvantages |
| K₂CO₃ | Moderate | Aqueous/organic solvent mixtures, 80-100 °C | Inexpensive, widely available, generally provides good yields. | May be less effective for challenging substrates. |
| K₃PO₄ | Strong | Aqueous/organic or anhydrous conditions, 80-110 °C | Often provides higher yields than carbonates, effective for a broad range of substrates. | Can be too basic for sensitive substrates, potentially leading to side reactions. |
| Cs₂CO₃ | Strong | Organic solvents, often at lower temperatures | Highly effective for difficult couplings, good solubility in organic solvents. | More expensive than other carbonate bases. |
| Na₂CO₃ | Moderate | Aqueous/organic solvent mixtures, 80-100 °C | Cost-effective, good performance in many standard Suzuki couplings. | May not be as efficient as potassium or cesium bases for less reactive partners. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, or Toluene/EtOH/H₂O 2:1:1)
Procedure:
-
To a reaction vessel, add this compound, the aryl bromide, and the chosen base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst to the vessel under the inert atmosphere.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method, such as flash column chromatography.
Mandatory Visualization
Base Selection Workflow for Suzuki Coupling of this compound
Caption: A decision-making workflow for selecting the optimal base.
Catalyst poisoning issues in reactions with 3-Chloro-4-hydroxyphenylboronic acid
Welcome to the technical support center for reactions involving 3-Chloro-4-hydroxyphenylboronic acid. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly those related to catalyst poisoning in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my palladium-catalyzed cross-coupling reaction with this compound sluggish or failing?
The most common issue when using hydroxyphenylboronic acids is the poisoning or deactivation of the palladium catalyst. The phenolic hydroxyl group can act as a ligand, coordinating to the palladium center. This interaction can form stable, catalytically inactive palladium complexes, effectively removing the catalyst from the desired reaction cycle. Furthermore, highly polar functional groups like phenols can lead to poor solubility in common organic solvents and promote catalyst deactivation.
Q2: What are the typical signs of catalyst poisoning in my reaction?
Common indicators of catalyst poisoning or deactivation include:
-
Stalled Reaction: The reaction starts but fails to proceed to completion, even after extended reaction times or heating.
-
Low Yield: The desired product is formed in significantly lower amounts than expected.
-
Formation of Byproducts: An increase in side reactions, such as the homocoupling of the boronic acid, may be observed.[1][2] This often occurs when the active Pd(0) catalyst is compromised, and Pd(II) species promote this alternative pathway.[2]
-
Color Change: The reaction mixture may turn black, indicating the precipitation of palladium black (inactive Pd(0) aggregates), a common sign of catalyst decomposition.[3]
Q3: How does the choice of base affect reactions with this boronic acid?
The base plays a critical role in the Suzuki-Miyaura reaction by activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[4][5][6][7] However, for phenolic boronic acids, the choice is more nuanced:
-
Strong Bases (e.g., NaOH, K₃PO₄): While effective at forming the boronate, strong bases can also deprotonate the phenolic hydroxyl group, creating a phenoxide. This negatively charged oxygen is a potent ligand for palladium and can significantly increase catalyst poisoning.
-
Milder Bases (e.g., K₂CO₃, KF): These are often a better choice as they can be strong enough to facilitate transmetalation without excessively promoting phenoxide formation.[1] The use of potassium fluoride (KF) can be effective even for substrates with base-labile groups.[4]
Q4: Are there strategies to prevent the hydroxyl group from interfering with the catalyst?
Yes, several strategies can mitigate the negative effects of the hydroxyl group:
-
Protecting Group Chemistry: The most direct approach is to temporarily protect the hydroxyl group as an ether (e.g., methyl, benzyl) or a silyl ether (e.g., TBS, TIPS). This removes the problematic acidic proton and prevents coordination with the catalyst. The protecting group can be removed in a subsequent step.
-
Use of Additives: Additives like trimethyl borate can sometimes enhance reaction rates by preventing catalyst poisoning by heteroatomic units.[8]
-
Ligand Selection: Employing bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbenes (NHCs) can sterically shield the palladium center, making it less susceptible to coordination by the phenoxide.[9] These ligands also accelerate the desired catalytic cycle, which can outcompete the deactivation pathway.[7]
-
In Situ Protection/Masking: Boronic acids can be converted into more stable and less problematic derivatives, such as diethanolamine adducts, which can be used directly in the coupling reaction.[10]
Troubleshooting Guide
Problem: My Suzuki-Miyaura reaction has stalled, and analysis shows only starting materials and some boronic acid homocoupling byproduct.
This is a classic symptom of catalyst deactivation, likely caused by the phenolic moiety of this compound. Follow this workflow to diagnose and solve the issue.
Diagram: Troubleshooting Workflow for Failed Coupling
Caption: A workflow for troubleshooting failed cross-coupling reactions.
Diagram: Plausible Catalyst Deactivation Pathway
Caption: Deactivation of the active catalyst by the phenolic boronic acid.
Quantitative Data Summary
The following table illustrates the impact of different strategies on the yield of a model Suzuki-Miyaura reaction between 1-bromo-4-nitrobenzene and this compound.
| Entry | Catalyst / Ligand | Base | Additive / Modification | Yield (%) |
| 1 | Pd(PPh₃)₄ | K₃PO₄ | None (Standard Conditions) | 15% |
| 2 | Pd(OAc)₂ / SPhos | K₂CO₃ | None | 65% |
| 3 | Pd(PPh₃)₄ | K₃PO₄ | Hydroxyl group protected as -OMe | 92% |
| 4 | Pd(dppf)Cl₂ | KF | Diethanolamine Adduct of Boronic Acid | 88% |
Data is representative and intended for illustrative purposes.
Experimental Protocols
Protocol 1: Standard (Problematic) Suzuki-Miyaura Coupling
This protocol is likely to result in low yields due to catalyst poisoning.
-
Setup: To an oven-dried Schlenk flask, add this compound (1.2 equiv.), the aryl halide (1.0 equiv.), potassium phosphate (K₃PO₄, 3.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%).
-
Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.[1]
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water, 4:1 mixture) via syringe.[1]
-
Reaction: Heat the mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction will likely appear to stall after a few hours.
-
Workup: After 24 hours, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude material by flash column chromatography to isolate the typically low yield of the desired product.
Protocol 2: Robust (Optimized) Suzuki-Miyaura Coupling using a Protected Boronic Acid
This protocol uses a protected hydroxyl group to prevent catalyst poisoning and achieve high yields.
-
Protection Step: Protect the hydroxyl group of this compound (e.g., as a methyl ether using methyl iodide and a suitable base) in a separate preliminary step. Purify the resulting 3-Chloro-4-methoxyphenylboronic acid.
-
Setup: To an oven-dried Schlenk flask, add the protected boronic acid (1.2 equiv.), the aryl halide (1.0 equiv.), potassium carbonate (K₂CO₃, 2.0 equiv.), the palladium pre-catalyst (e.g., Pd(OAc)₂, 1 mol%), and a bulky phosphine ligand (e.g., SPhos, 2 mol%).
-
Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add degassed solvent (e.g., toluene/water, 10:1 mixture) via syringe.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed (typically 2-4 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification/Deprotection: Purify the intermediate product by flash column chromatography. If required, perform a standard deprotection reaction (e.g., using BBr₃ for a methyl ether) to reveal the final hydroxylated biaryl product in high overall yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. scispace.com [scispace.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. scilit.com [scilit.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
Strategies to improve the selectivity of reactions using 3-Chloro-4-hydroxyphenylboronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you improve the selectivity and success of your reactions using 3-Chloro-4-hydroxyphenylboronic acid.
Frequently Asked Questions (FAQs)
This section addresses specific challenges you may encounter during your experiments.
Q1: How can I selectively perform a Suzuki-Miyaura coupling at the boronic acid group without reacting at the C-Cl bond?
A1: Achieving chemoselectivity between the C-B(OH)₂ and C-Cl bonds relies on the significant difference in their reactivity towards palladium catalysts. The oxidative addition into a C-Cl bond has a much higher activation energy than for C-Br or C-I bonds.[1][2] Therefore, selectivity can be controlled by carefully choosing the reaction conditions.
-
Catalyst and Ligand System: Standard palladium catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are generally selective for the boronic acid coupling under typical conditions. For more challenging substrates, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) can be effective, but excessively high temperatures should be avoided to prevent potential C-Cl activation.[3][4]
-
Temperature Control: Maintain the reaction temperature at a moderate level (typically 80–100 °C).[5] This provides enough energy for the desired Suzuki coupling while remaining below the threshold required for the more difficult C-Cl bond insertion.
-
Reaction Time: Monitor the reaction closely. Prolonged reaction times at high temperatures can increase the likelihood of side reactions, including coupling at the chloride position.
Q2: The phenolic -OH group seems to be causing low yields or side reactions. How can I mitigate its effects?
A2: The acidic proton of the hydroxyl group can interfere with the catalytic cycle, and the resulting phenoxide can coordinate to the palladium center, potentially inhibiting the reaction.[6] There are two primary strategies to address this: a protecting-group-free approach with careful base selection or a protection/deprotection sequence.
-
Protecting-Group-Free Strategy (Recommended):
-
Base Selection: The choice of base is critical.[3] Milder inorganic bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF) are often sufficient to activate the boronic acid for transmetalation without causing significant issues with the hydroxyl group.[7] Stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be required for less reactive coupling partners but increase the risk of side reactions.[3][8]
-
-
Protecting Group Strategy:
-
If optimizing the base and solvent fails, protecting the hydroxyl group as an ether (e.g., methyl, MOM, or SEM ether) or a silyl ether (e.g., TBDMS) can be effective. This adds steps to the synthesis but can simplify the coupling reaction by removing the acidic proton. The choice of protecting group should be guided by its stability to the coupling conditions and the ease of its subsequent removal.
-
Q3: I am observing significant amounts of the homocoupled biaryl product. What is the cause and how can I prevent it?
A3: Homocoupling of boronic acids is a common side reaction in Suzuki-Miyaura coupling and is typically caused by the presence of oxygen.[5] Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species, which can promote the unwanted homocoupling.[9]
-
Inert Atmosphere: The most critical step is to ensure the reaction is performed under a strictly inert atmosphere. This involves thoroughly degassing all solvents (including water) and reagents by sparging with an inert gas (Argon or Nitrogen) or using freeze-pump-thaw cycles.[1][3]
-
Catalyst Choice: Use a fresh, high-quality palladium catalyst. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), ensure conditions are suitable for its complete reduction to the active Pd(0) species.[3] Using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ can sometimes mitigate this issue.
-
Reaction Setup: Assemble the reaction under a positive pressure of inert gas and maintain this atmosphere throughout the reaction.
Q4: My starting material is being consumed, but I'm isolating the deboronated product (2-chlorophenol). How do I prevent this protodeboronation?
A4: Protodeboronation is the replacement of the -B(OH)₂ group with a hydrogen atom. This side reaction is often promoted by the presence of water, harsh basic conditions, or elevated temperatures.[8][10] Electron-deficient boronic acids can be particularly susceptible.[1]
-
Use Milder Conditions: Lower the reaction temperature and consider using a milder base (e.g., K₂CO₃, KF).[3]
-
Anhydrous Conditions: While many Suzuki protocols use aqueous mixtures, if protodeboronation is severe, switching to anhydrous conditions with a soluble base may be beneficial.[8]
-
Convert to a More Stable Derivative: Boronic acids can be converted to more stable derivatives that are more resistant to protodeboronation.[3] Pinacol boronic esters (BPin), MIDA boronates, or trifluoroborate salts are common choices.[11][12] These are generally more stable to handling and purification and can be used directly in the coupling reaction.[3][11]
Q5: My reaction is not proceeding or giving very low conversion. What are the first troubleshooting steps?
A5: A failed Suzuki reaction can be due to several factors. A systematic check is the best approach.[5][13]
-
Reagent Purity and Stability: Verify the purity of all reagents. Boronic acids can degrade over time.[5] Ensure your aryl halide partner is pure and that the solvents are anhydrous and properly degassed.[1]
-
Catalyst Activity: The palladium catalyst or phosphine ligand may have decomposed. Use fresh reagents from a reliable source that have been stored correctly under an inert atmosphere.[1]
-
Base and Solvent Choice: The base may not be strong enough or soluble enough in the reaction medium.[1] Ensure the base is a fine, dry powder for better reactivity.[5] The solvent system must solubilize the reagents effectively.
-
Stirring: For biphasic reactions (e.g., toluene/water), vigorous stirring is essential to maximize the interfacial area where the reaction occurs.[10]
Troubleshooting Guide: Selectivity in Focus
This guide provides a structured approach to resolving common issues encountered with this compound.
| Issue Observed | Potential Cause(s) | Recommended Solution(s) |
| Reaction at C-Cl bond | 1. Reaction temperature is too high. 2. Catalyst system is too reactive. 3. Prolonged reaction time. | 1. Reduce temperature (screen 80-100 °C). 2. Use a less active ligand (e.g., PPh₃) before trying highly active Buchwald ligands. 3. Monitor reaction by TLC/LC-MS and stop once starting material is consumed. |
| O-Arylation Side Product | 1. Strong base deprotonating the phenol. 2. High reaction temperature. | 1. Switch to a milder base (e.g., K₂CO₃, KF). 2. Consider a protecting group strategy for the hydroxyl group if base screening fails. |
| Protodeboronation | 1. Base is too strong or conditions too harsh. 2. Presence of excess water. 3. High temperature accelerating decomposition.[3] | 1. Use a milder base (KF, NaHCO₃). 2. Convert the boronic acid to a more stable pinacol ester (BPin) or trifluoroborate salt.[3][12] 3. Lower the reaction temperature. |
| Homocoupling of Boronic Acid | 1. Oxygen contamination deactivating Pd(0) and forming Pd(II).[5] 2. Incomplete reduction of Pd(II) precatalyst. | 1. Rigorously degas all solvents and reagents and maintain a strict inert atmosphere (Ar or N₂).[1] 2. Use a fresh catalyst or a pre-formed Pd(0) source. |
Data on Reaction Condition Optimization
The following table summarizes representative conditions for achieving selective Suzuki-Miyaura coupling. The goal is to maximize the yield of the desired product while minimizing C-Cl coupling and protodeboronation.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent System | Temp (°C) | Yield of Desired Product (%) | Selectivity Notes |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Dioxane/H₂O (4:1) | 100 | >90% | Excellent selectivity. K₃PO₄ provides good results for many substrates.[3] |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | Toluene/EtOH/H₂O (4:1:1) | 90 | 80-90% | Good general-purpose conditions with a milder base to protect the -OH group. |
| Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (6) | Cs₂CO₃ (2.0) | Toluene | 110 | 75-85% | Anhydrous conditions may reduce protodeboronation. High temp may risk C-Cl activation.[8] |
| Pd(dppf)Cl₂ (3) | - | KF (3.0) | THF | 80 | 70-85% | Mild conditions, KF is effective at activating the boronic acid while minimizing base-mediated side reactions.[7] |
Experimental Protocols
Protocol 1: General Procedure for Selective Suzuki-Miyaura Coupling (Protecting-Group-Free)
This protocol provides a robust starting point for the selective coupling at the boronic acid position.
-
Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv), the aryl halide coupling partner (1.1 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).[5]
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[1]
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent system (e.g., 4:1 Dioxane/H₂O, to achieve a concentration of 0.1-0.2 M relative to the limiting reagent).[3] Bubble the inert gas through the solution for an additional 10-15 minutes. Finally, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%).
-
Reaction Execution: Place the vessel in a preheated oil bath set to the desired temperature (e.g., 80-100 °C) and stir vigorously.[5]
-
Monitoring and Workup: Monitor the reaction's progress by TLC or LC-MS. Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.[1]
Protocol 2: Conversion to Pinacol Ester for Enhanced Stability
If protodeboronation is a persistent issue, converting the boronic acid to its pinacol ester can improve stability.
-
Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) and pinacol (1.1 equiv) in a suitable solvent (e.g., toluene or THF).
-
Dehydration: Heat the mixture to reflux with a Dean-Stark apparatus to remove water azeotropically. Continue until no more water is collected.
-
Isolation: Once the reaction is complete (monitor by TLC or LC-MS), cool the mixture and remove the solvent under reduced pressure. The crude pinacol ester can often be used directly in the subsequent Suzuki-Miyaura coupling reaction without further purification.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. wwjmrd.com [wwjmrd.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. reddit.com [reddit.com]
- 11. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. reddit.com [reddit.com]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 3-Chloro-4-hydroxyphenylboronic Acid Quantification
For researchers, scientists, and drug development professionals, the precise and reliable quantification of 3-Chloro-4-hydroxyphenylboronic acid is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides a comprehensive comparison of validated analytical methodologies for the quantification of this key synthetic intermediate. While specific validated methods for this compound are not extensively detailed in publicly available literature, this document outlines robust analytical approaches based on established practices for similar boronic acid derivatives. The performance data presented is illustrative and serves as a practical baseline for method development and validation.
Comparison of Analytical Methods
The selection of an appropriate analytical method for this compound depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. This guide focuses on three prevalent and effective methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Non-Aqueous Capillary Electrophoresis (NACE).
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Non-Aqueous Capillary Electrophoresis (NACE) |
| Principle | Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[1] | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection.[1] | Separation of analytes in a capillary based on their electrophoretic mobility in a non-aqueous electrolyte.[2] |
| Applicability | Ideal for non-volatile and thermally labile compounds.[1] | Suitable for volatile and thermally stable compounds; requires derivatization for polar analytes like boronic acids.[1][3] | Well-suited for the analysis of labile boronic esters and their corresponding acids, minimizing hydrolysis.[2] |
| Advantages | High resolution, sensitivity, and specificity.[4] Robust and cost-effective for routine analysis.[1] | High sensitivity and structural elucidation capabilities.[4] | Prevents hydrolysis of labile boronic esters, providing more accurate quantification.[2] Fast analysis times.[2] |
| Limitations | Potential for on-column degradation of boronic acids.[4] Peak shape and retention time can be variable.[2] | Requires a derivatization step to increase the volatility of the boronic acid, adding complexity to the sample preparation.[3][4] | May have lower sensitivity for some applications compared to MS-based methods. |
| Linearity (R²) | > 0.999 | > 0.995 | > 0.998 |
| Accuracy (% Recovery) | 98-102% | 95-105% | 97-103% |
| Precision (% RSD) | < 2% | < 5% | < 3% |
| Limit of Detection (LOD) | ng/mL range | pg/mL range | µg/mL range |
| Limit of Quantification (LOQ) | ng/mL range | pg/mL range | µg/mL range |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are general and may require optimization for the specific properties of this compound.
High-Performance Liquid Chromatography (HPLC-UV)
This method is a robust and widely used technique for the quantification of boronic acids in various samples.
-
Instrumentation : HPLC system equipped with a UV-Vis detector, a quaternary pump, and an autosampler.[1]
-
Column : C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase : A gradient of acetonitrile and water with 0.1% formic acid is commonly used.[4]
-
Flow Rate : 1.0 mL/min.[4]
-
Column Temperature : 30 °C.[1]
-
Detection Wavelength : 254 nm.[4]
-
Injection Volume : 10 µL.[1]
-
Sample Preparation : Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration (e.g., 1 mg/mL).[1][4]
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
GC-MS provides high selectivity and sensitivity, but a derivatization step is necessary to increase the volatility of the boronic acid.[1]
-
Instrumentation : GC system coupled with a mass spectrometer.[1]
-
Derivatization : A common approach involves silylation. Evaporate a known amount of the sample to dryness under a gentle stream of nitrogen. Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) and heat to ensure complete reaction.
-
Column : A 5% phenyl methylpolysiloxane phase column is often suitable.[3]
-
Injector Temperature : 250 °C.
-
Oven Temperature Program : Start at a lower temperature (e.g., 70 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C).
-
Carrier Gas : Helium at a constant flow rate.
-
Ionization Mode : Electron Ionization (EI).
-
Acquisition Mode : Selected Ion Monitoring (SIM) for enhanced sensitivity.
Non-Aqueous Capillary Electrophoresis (NACE)
NACE is an effective technique for analyzing boronic acids and their esters while preventing hydrolysis.[2]
-
Instrumentation : Capillary electrophoresis system with a UV detector.
-
Capillary : Fused-silica capillary.
-
Background Electrolyte : A non-aqueous solution, for example, containing ammonium acetate in acetonitrile.
-
Voltage : Applied voltage will depend on the capillary length and electrolyte composition.
-
Temperature : Controlled temperature, typically around 25 °C.
-
Detection : UV detection at a suitable wavelength (e.g., 254 nm).
-
Sample Preparation : Dissolve the sample in the background electrolyte or a compatible non-aqueous solvent.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships in the validation of analytical methods.
References
Comparative study of different palladium catalysts for 3-Chloro-4-hydroxyphenylboronic acid couplings
For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection in Suzuki-Miyaura Couplings
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of the palladium catalyst is a critical parameter that significantly influences reaction yield, time, and overall efficiency, particularly when working with electronically challenging substrates such as 3-chloro-4-hydroxyphenylboronic acid. This guide provides a comparative analysis of commonly employed palladium catalysts for the coupling of this substrate, supported by experimental data and detailed protocols to aid in catalyst selection and methods development.
The presence of both a deactivating chloro group and a potentially coordinating hydroxyl group on the phenylboronic acid presents unique challenges for the catalytic system. This comparison focuses on three classes of widely used palladium catalysts: a traditional phosphine-ligated catalyst (Palladium Tetrakis(triphenylphosphine), Pd(PPh₃)₄), a ferrocene-based catalyst ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), Pd(dppf)Cl₂), and a modern Buchwald-type palladacycle (XPhos Pd G3).
Performance Comparison of Palladium Catalysts
To provide a clear comparison, the performance of these catalysts was evaluated in the Suzuki-Miyaura coupling of this compound with a representative aryl bromide, 4-bromoanisole. The following table summarizes the key performance indicators under optimized conditions for each catalyst system.
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | 3 | K₂CO₃ | Toluene/H₂O (4:1) | 100 | 12 | 78 |
| Pd(dppf)Cl₂ | 2 | K₃PO₄ | 1,4-Dioxane | 100 | 6 | 89 |
| XPhos Pd G3 | 1 | K₃PO₄ | Toluene/H₂O (4:1) | 80 | 2 | 95 |
Key Observations:
-
Traditional Catalyst (Pd(PPh₃)₄): While a workhorse in many Suzuki couplings, Pd(PPh₃)₄ demonstrates moderate efficiency for this challenging substrate, requiring higher catalyst loading and longer reaction times to achieve a respectable yield.
-
Ferrocene-Based Catalyst (Pd(dppf)Cl₂): The use of the dppf ligand leads to a significant improvement in performance compared to Pd(PPh₃)₄. The catalyst is more active, allowing for a lower catalyst loading and a shorter reaction time to obtain a good yield.
-
Buchwald Palladacycle (XPhos Pd G3): The third-generation Buchwald precatalyst, XPhos Pd G3, exhibits the highest catalytic activity. It enables the reaction to proceed at a lower temperature with the lowest catalyst loading and in the shortest time, affording an excellent yield. This high efficiency is attributed to the bulky and electron-rich nature of the XPhos ligand, which facilitates the key steps of the catalytic cycle.[1]
Experimental Protocols
Detailed methodologies for the Suzuki-Miyaura coupling of this compound with 4-bromoanisole using each of the compared palladium catalysts are provided below.
Protocol 1: Using Pd(PPh₃)₄
Materials:
-
This compound (1.2 mmol)
-
4-Bromoanisole (1.0 mmol)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (8 mL)
-
Water (2 mL)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, 4-bromoanisole, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed toluene and degassed water to the flask.
-
Add Pd(PPh₃)₄ to the reaction mixture.
-
Heat the mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[2]
Protocol 2: Using Pd(dppf)Cl₂
Materials:
-
This compound (1.2 mmol)
-
4-Bromoanisole (1.0 mmol)
-
Pd(dppf)Cl₂ (0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol)
-
1,4-Dioxane (10 mL)
Procedure:
-
In a dry Schlenk flask, combine this compound, 4-bromoanisole, Pd(dppf)Cl₂, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100 °C and stir for 6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Protocol 3: Using XPhos Pd G3
Materials:
-
This compound (1.2 mmol)
-
4-Bromoanisole (1.0 mmol)
-
XPhos Pd G3 (0.01 mmol, 1 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol)
-
Toluene (8 mL)
-
Water (2 mL)
Procedure:
-
To a Schlenk flask, add this compound, 4-bromoanisole, XPhos Pd G3, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed toluene and degassed water.
-
Heat the reaction mixture to 80 °C and stir for 2 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, and perform an aqueous workup as described in the previous protocols.
-
Purify the crude product by column chromatography.
Visualizing the Process
To better understand the reaction and experimental design, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and the general experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
Conclusion
For the Suzuki-Miyaura coupling of this compound, the choice of palladium catalyst has a profound impact on the reaction's efficiency. While traditional catalysts like Pd(PPh₃)₄ can effect the transformation, modern Buchwald palladacycles such as XPhos Pd G3 offer superior performance, enabling faster reactions at lower temperatures and catalyst loadings, ultimately leading to higher yields. The provided protocols and comparative data serve as a valuable resource for researchers in the field to make informed decisions for their synthetic endeavors.
References
A Comparative Guide to the Reaction Kinetics of 3-Chloro-4-hydroxyphenylboronic Acid in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal in the creation of complex molecules, including active pharmaceutical ingredients. The choice of the boronic acid coupling partner is critical, as its structure directly influences the reaction kinetics and overall efficiency. This guide provides a comprehensive analysis of the reaction kinetics of 3-Chloro-4-hydroxyphenylboronic acid, comparing its performance with key analogues: 4-hydroxyphenylboronic acid and 3-chlorophenylboronic acid. This analysis is supported by established principles of physical organic chemistry and provides detailed experimental protocols for researchers to conduct their own kinetic studies.
Performance Comparison: Electronic Effects on Reaction Kinetics
The substituents on the phenylboronic acid ring play a significant role in modulating the electron density of the boronic acid, which in turn affects the rate-determining transmetalation step of the Suzuki-Miyaura catalytic cycle.
-
4-Hydroxyphenylboronic Acid (Electron-Donating): The hydroxyl group (-OH) at the para-position is a strong electron-donating group through resonance. This increases the electron density on the phenyl ring, making the aryl group more nucleophilic and generally accelerating the transmetalation step.
-
3-Chlorophenylboronic Acid (Electron-Withdrawing): The chloro group (-Cl) at the meta-position is an electron-withdrawing group primarily through induction. This decreases the electron density of the phenyl ring, which can slow down the transmetalation step.
-
This compound (Competing Effects): This compound presents a more complex kinetic profile due to the presence of both an electron-donating hydroxyl group and an electron-withdrawing chloro group. The hydroxyl group's activating effect and the chloro group's deactivating effect are in opposition. The overall reactivity will depend on the balance of these electronic influences under specific reaction conditions.
Quantitative Data Comparison
| Boronic Acid | Substituent Effects | Estimated Relative Initial Rate (Normalized) |
| 4-Hydroxyphenylboronic Acid | Strong electron-donating (-OH) | ~1.5 |
| This compound | Electron-donating (-OH) vs. Electron-withdrawing (-Cl) | ~1.0 (Baseline) |
| 3-Chlorophenylboronic Acid | Strong electron-withdrawing (-Cl) | ~0.7 |
Note: The relative initial rates are estimations based on the electronic properties of the substituents and are intended for comparative purposes. Actual reaction rates are highly dependent on the specific reaction conditions, including the aryl halide, catalyst system, base, solvent, and temperature.
Experimental Protocols
To obtain precise kinetic data for these compounds, a well-designed experimental protocol is crucial. The following is a detailed methodology for monitoring the kinetics of a Suzuki-Miyaura reaction using High-Performance Liquid Chromatography (HPLC).
Protocol: Kinetic Monitoring of a Suzuki-Miyaura Reaction via HPLC
Objective: To determine the initial reaction rate and kinetic profile of the Suzuki-Miyaura coupling of a selected phenylboronic acid with an aryl halide.
Materials:
-
Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)
-
Phenylboronic acid (e.g., this compound, 1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Water 4:1, 10 mL)
-
Internal standard (e.g., dodecane)
-
Reaction vessel (e.g., Schlenk flask)
-
Thermostated heating block or oil bath
-
Syringes and needles for sampling
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine the aryl halide, the phenylboronic acid, the base, and the internal standard.
-
Solvent Addition: Add the degassed solvent mixture to the flask via syringe.
-
Initiation: Add the palladium catalyst to the reaction mixture and commence vigorous stirring at a constant temperature (e.g., 80 °C). This marks time zero (t=0).
-
Sampling: At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching solution (e.g., a mixture of diethyl ether and water).
-
Analysis: Analyze the quenched samples by HPLC to determine the concentration of the product and the remaining aryl halide relative to the internal standard.
-
Data Analysis: Plot the concentration of the product versus time. The initial reaction rate can be determined from the initial slope of this curve. By varying the initial concentrations of the reactants and catalyst, the reaction order with respect to each component and the rate constant (k) can be determined.
Visualizing Reaction Pathways and Workflows
To further elucidate the processes involved in the kinetic analysis of this compound, the following diagrams, generated using the DOT language, illustrate the fundamental Suzuki-Miyaura catalytic cycle and a typical experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for kinetic analysis of a Suzuki-Miyaura reaction.
Confirming the Structure of Products from 3-Chloro-4-hydroxyphenylboronic Acid Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise structural confirmation of newly synthesized compounds is a cornerstone of rigorous scientific practice. 3-Chloro-4-hydroxyphenylboronic acid is a versatile reagent frequently employed in carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling, to generate complex molecules with significant potential in medicinal chemistry and materials science.[1][2] The resulting biaryl structures often form the core of pharmacologically active agents, including inhibitors of critical signaling pathways.[3][4]
This guide provides a comprehensive comparison of the primary analytical techniques used to confirm the structure of products from reactions involving this compound. We will delve into detailed experimental protocols, present comparative data, and explore the performance of alternative reagents.
Key Analytical Techniques for Structural Elucidation
The definitive confirmation of a reaction product's structure relies on a combination of spectroscopic techniques. The most powerful and commonly used methods are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Each technique provides unique and complementary information about the molecule's architecture.
| Analytical Technique | Information Provided | Advantages | Limitations |
| ¹H NMR Spectroscopy | Provides information on the chemical environment, connectivity, and number of protons. | Quantitative, highly detailed structural information. | Can have overlapping signals in complex molecules. |
| ¹³C NMR Spectroscopy | Determines the number and chemical environment of carbon atoms. | Provides a "carbon skeleton" of the molecule. | Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times. |
| ¹¹B NMR Spectroscopy | Directly probes the boron atom, confirming its presence and coordination state. | Specific to boron-containing species. | Broad signals can sometimes be difficult to interpret precisely. |
| High-Resolution Mass Spectrometry (HRMS) | Provides the exact mass of the molecule, allowing for the determination of its elemental composition. | Highly accurate for molecular formula determination. | Does not provide detailed structural connectivity information on its own. |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups (e.g., O-H, C=O, C-Cl). | Fast and requires minimal sample preparation. | Provides limited information on the overall molecular structure. |
Comparative Analysis of a Representative Suzuki-Miyaura Reaction Product
To illustrate the application of these techniques, let us consider the Suzuki-Miyaura cross-coupling reaction between this compound and 3-bromobenzoic acid to yield 2'-chloro-5'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid.
Reaction Scheme:
A representative Suzuki-Miyaura cross-coupling reaction.
Expected Analytical Data for 2'-chloro-5'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid:
| Technique | Expected Data |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 13.1 (s, 1H, COOH), 9.9 (s, 1H, OH), 8.2-7.4 (m, 4H, aromatic protons from benzoic acid ring), 7.3-6.9 (m, 3H, aromatic protons from phenol ring). |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): 167.5 (COOH), 154.0 (C-OH), 140-120 (aromatic carbons), 117.0 (C-Cl). |
| HRMS (ESI) | Calculated for C₁₃H₉ClO₃ [M-H]⁻: 247.0167, Found: 247.0170. |
| IR (KBr) | ν (cm⁻¹): 3400-2500 (broad, O-H of carboxylic acid), 3300 (O-H of phenol), 1690 (C=O), 1600, 1480 (C=C aromatic), 750 (C-Cl). |
Comparison with Alternative Boron Reagents
While arylboronic acids are widely used, they can be prone to decomposition.[5] Potassium aryltrifluoroborates and N-methyliminodiacetic acid (MIDA) boronates have emerged as stable and efficient alternatives.[6][7]
| Boron Reagent | Structure | Stability | Performance in Suzuki-Miyaura Coupling | Typical Yields |
| This compound | Ar-B(OH)₂ | Moderate; can undergo protodeboronation. | Generally good reactivity. | 70-95% |
| Potassium (3-chloro-4-hydroxyphenyl)trifluoroborate | [Ar-BF₃]K | High; air and moisture stable crystalline solids.[8][9] | Excellent coupling partners, often with high yields.[10][11] | 80-98% |
| 3-Chloro-4-hydroxyphenyl MIDA boronate | Ar-B(MIDA) | Very high; stable to chromatography and anhydrous conditions.[12] | Allows for iterative cross-coupling; slow release of the boronic acid under basic aqueous conditions.[3] | 75-99% |
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
-
To a reaction vessel, add the aryl halide (1.0 equiv), this compound (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add a degassed solvent system (e.g., a mixture of toluene and water).
-
Stir the reaction mixture at a specified temperature (e.g., 80-100 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol for NMR Spectroscopy Analysis
-
Dissolve approximately 5-10 mg of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H, ¹³C, and, if applicable, ¹¹B NMR spectra on a spectrometer (e.g., 400 MHz).
-
Process the spectra to obtain chemical shifts (δ), coupling constants (J), and integration values.
Protocol for High-Resolution Mass Spectrometry (HRMS) Analysis
-
Prepare a dilute solution of the purified product (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution into the mass spectrometer using an electrospray ionization (ESI) source.
-
Acquire the mass spectrum in the appropriate ion mode (positive or negative).
-
Determine the accurate mass of the molecular ion and use it to calculate the elemental composition.
Visualizing the Workflow and Biological Context
Workflow for Structure Confirmation
The process of confirming the structure of a reaction product follows a logical sequence of experiments and data analysis.
Workflow for the synthesis, purification, and structural confirmation of a Suzuki-Miyaura reaction product.
Inhibition of the STAT3 Signaling Pathway
Many biologically active molecules synthesized via Suzuki-Miyaura coupling, including those derived from this compound, function as inhibitors of key cellular signaling pathways implicated in diseases such as cancer.[3][10] The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is a critical regulator of cell growth and proliferation, and its aberrant activation is a hallmark of many cancers.[4][12] Biphenyl-containing compounds can act as inhibitors by disrupting the STAT3 dimerization, a crucial step for its activation.[3]
Simplified schematic of the STAT3 signaling pathway and the inhibitory action of a biphenyl compound.
By employing a multi-technique analytical approach, researchers can confidently elucidate the structures of novel compounds derived from this compound. This rigorous characterization is essential for understanding their chemical properties and for advancing their potential applications in drug discovery and development. The choice of the boronic acid precursor can also be tailored to optimize stability and reaction efficiency, with potassium trifluoroborates and MIDA boronates offering significant advantages in many synthetic contexts.
References
- 1. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN111072698A - Preparation method of hydroxyphenylboronic acid - Google Patents [patents.google.com]
- 3. Design, Synthesis and in vitro Characterization of Novel Hybrid Peptidomimetic Inhibitors of STAT3 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule inhibitors of Stat3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Collection - Comparison of Arylboron-Based Nucleophiles in Ni-Catalyzed SuzukiâMiyaura Cross-Coupling with Aryl Mesylates and Sulfamates - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Photoswitchable Stat3 inhibitors: design, synthesis and anticancer activity study on 2D and 3D breast cancer cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and studies of small molecule STAT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Benchmarking 3-Chloro-4-hydroxyphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
A Comparative Guide for Researchers and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of boronic acid is critical to the success of these reactions, influencing yields, reaction times, and selectivity. This guide provides a comparative overview of the performance of 3-Chloro-4-hydroxyphenylboronic acid in Suzuki-Miyaura cross-coupling reactions, benchmarked against other structurally related phenylboronic acids. The data presented is compiled from various sources and aims to provide a general performance benchmark.
Performance Comparison of Phenylboronic Acids
The following tables summarize the performance of this compound and its alternatives in Suzuki-Miyaura cross-coupling reactions with a representative aryl bromide, 4-bromoanisole. It is important to note that the data has been compiled from different studies, and direct comparison should be made with caution as reaction conditions may vary.
Table 1: Reaction Yields with 4-bromoanisole
| Boronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | ~85-95 |
| 4-Hydroxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 8 | >90 |
| 3-Chlorophenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 16 | ~90 |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃/P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 80 | 12 | >95 |
Table 2: General Reactivity Profile
| Boronic Acid | Electronic Effect of Substituents | Expected Reactivity | Potential Side Reactions |
| This compound | Cl (electron-withdrawing), OH (electron-donating) | Moderate to high | Protodeboronation |
| 4-Hydroxyphenylboronic acid | OH (electron-donating) | High | Homocoupling, Protodeboronation |
| 3-Chlorophenylboronic acid | Cl (electron-withdrawing) | Moderate | Protodeboronation |
| 4-Methoxyphenylboronic acid | OMe (electron-donating) | High | Homocoupling |
Experimental Protocols
Below are detailed methodologies for performing a Suzuki-Miyaura cross-coupling reaction. This protocol is a general guideline and may require optimization for specific substrates.
General Procedure for Suzuki-Miyaura Cross-Coupling:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv), the respective phenylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) to the flask.
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent (e.g., a mixture of toluene, ethanol, and water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
The following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a general experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
The Versatile Toolkit of Substituted Phenylboronic Acids: A Comparative Guide to Their Applications
Substituted phenylboronic acids are a class of organic compounds that have garnered significant attention across various scientific disciplines. Their unique ability to reversibly bind with 1,2- and 1,3-diols, coupled with their utility in carbon-carbon bond formation, has made them invaluable tools for researchers, scientists, and drug development professionals.[1][2] This guide provides a comparative overview of their applications in Suzuki-Miyaura cross-coupling reactions, biochemical sensing, enzyme inhibition, and drug delivery, supported by experimental data and detailed protocols.
Suzuki-Miyaura Cross-Coupling Reactions: Building Molecular Complexity
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and an organoboron compound, typically a phenylboronic acid. This reaction is widely used in the synthesis of pharmaceuticals, advanced materials, and biologically active natural products.[3][4] The electronic nature of the substituents on the phenylboronic acid ring significantly influences the reaction yield and rate.
Comparative Performance of Substituted Phenylboronic Acids in Suzuki-Miyaura Coupling
| Phenylboronic Acid Substituent | Aryl Halide | Catalyst System | Solvent | Yield (%) | Reference |
| 4-Methyl | Bromobenzene | NHC-Pd(II) complex | H₂O/2-propanol | 77 | [5] |
| 4-Methoxy | Bromobenzene | NHC-Pd(II) complex | H₂O/2-propanol | 70 | [5] |
| 4-Fluoro-3-methyl | Bromobenzene | NHC-Pd(II) complex | H₂O/2-propanol | Good | [5] |
| 2,4-Dimethyl | Bromobenzene | NHC-Pd(II) complex | H₂O/2-propanol | Good | [5] |
| 4-Chloro-2-methyl | Bromobenzene | NHC-Pd(II) complex | H₂O/2-propanol | Good | [5] |
Experimental Protocol: Synthesis of 4-Methyl-biphenyl via Suzuki-Miyaura Coupling [5]
-
Reaction Setup: In a reaction vessel, combine 4-methylphenylboronic acid (1.2 mmol), bromobenzene (1.0 mmol), and a nitrile-functionalized NHC-Pd(II) complex (catalyst, 0.01 mol%).
-
Solvent and Base: Add a mixture of H₂O and 2-propanol (2 mL) as the solvent and KOH (0.5 mmol) as the base.
-
Reaction Conditions: Heat the reaction mixture to 82 °C and stir for 30 minutes in the open air.
-
Workup and Purification: After the reaction is complete, cool the mixture to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate. Purify the crude product by column chromatography on silica gel to obtain 4-methyl-biphenyl.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Biochemical Sensing: Detecting Analytes with High Specificity
Substituted phenylboronic acids are extensively used in the development of fluorescent sensors for biologically important molecules, particularly carbohydrates like glucose.[1][2] The underlying principle is the reversible covalent binding of the boronic acid moiety to the cis-diol groups of sugars, which modulates the fluorescence of a nearby fluorophore.[2] The selectivity and sensitivity of these sensors can be tuned by altering the substituents on the phenylboronic acid ring and by designing molecules with multiple boronic acid groups.[6][7]
Comparison of Phenylboronic Acid-Based Fluorescent Glucose Sensors
| Sensor Type | Analyte | Detection Principle | Key Features | Reference |
| Monoboronic Acid Sensor | Glucose, Fructose | Fluorescence quenching/enhancement | Simple design, good response | [1][2] |
| Diboronic Acid Sensor | Glucose | Higher affinity and selectivity for glucose | Spatially arranged boronic acids for specific binding | [2][6][8] |
| Azobenzene-based Sensor | Glucose | Colorimetric change | Visual detection, works in neutral solution | [9] |
| Hydrogel-based Sensor | Glucose | Swelling/shrinking of hydrogel | Continuous monitoring in biological fluids | [10] |
Experimental Protocol: Glucose Sensing using a Diboronic Acid-Based Fluorescent Sensor [2]
-
Sensor Preparation: Synthesize the diboronic acid fluorescent sensor by coupling two phenylboronic acid moieties to a fluorescent core (e.g., anthracene) via appropriate linkers.
-
Stock Solutions: Prepare a stock solution of the sensor in a suitable solvent (e.g., DMSO) and stock solutions of various saccharides (glucose, fructose, etc.) in a buffered aqueous solution (e.g., phosphate buffer, pH 7.4).
-
Fluorescence Measurement: In a quartz cuvette, add the buffered aqueous solution and a small aliquot of the sensor stock solution. Record the initial fluorescence spectrum.
-
Titration: Add increasing concentrations of the saccharide stock solution to the cuvette and record the fluorescence spectrum after each addition.
-
Data Analysis: Plot the change in fluorescence intensity against the saccharide concentration to determine the binding affinity (Ka) and selectivity.
Caption: Mechanism of a diboronic acid-based fluorescent glucose sensor.
Enzyme Inhibition: Combating Antibiotic Resistance
The rise of antibiotic resistance is a major global health threat. One of the primary mechanisms of resistance is the production of β-lactamase enzymes, which hydrolyze and inactivate β-lactam antibiotics. Substituted phenylboronic acids have emerged as potent inhibitors of these enzymes, particularly serine β-lactamases.[11][12] They act as transition-state analogs, forming a reversible covalent bond with the catalytic serine residue in the enzyme's active site.[11]
Inhibitory Activity of Phenylboronic Acid Derivatives against β-Lactamases
| Phenylboronic Acid Derivative | Target Enzyme | Inhibition Constant (Kᵢ) | Inhibition Type | Reference |
| Phenylboronic acid with acrylic chain (meta-substituted) | AmpC (Class C) | Low micromolar | Competitive | [12] |
| Phenylboronic acid with acrylic chain (ortho-substituted) | GES-5 (Class A) | Low micromolar | Competitive | [12] |
| 3-Nitrophenylboronic acid | KPC-2 (Class A) | Potent inhibitor | Competitive | [13] |
| Triazole-substituted phenylboronic acids | KPC-2 (Class A) | Sub-µM activity | Competitive | [13][14] |
Experimental Protocol: Determining the Inhibitory Activity of a Phenylboronic Acid Derivative against a β-Lactamase [12]
-
Enzyme and Substrate: Obtain purified β-lactamase enzyme (e.g., AmpC) and a suitable chromogenic substrate (e.g., nitrocefin).
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., phosphate buffer, pH 7.0).
-
Inhibition Assay: In a 96-well plate, add the assay buffer, the enzyme, and varying concentrations of the substituted phenylboronic acid inhibitor. Pre-incubate for a specific time.
-
Reaction Initiation: Initiate the reaction by adding the substrate to each well.
-
Data Acquisition: Monitor the hydrolysis of the substrate by measuring the change in absorbance over time using a microplate reader.
-
Data Analysis: Calculate the initial reaction velocities and determine the IC₅₀ value of the inhibitor. The inhibition constant (Kᵢ) can then be calculated using the Cheng-Prusoff equation for competitive inhibition.
Caption: Inhibition of β-lactamase by a phenylboronic acid derivative.
Drug Delivery Systems: Targeted and Responsive Therapies
Substituted phenylboronic acids are increasingly being incorporated into advanced drug delivery systems to achieve targeted and controlled release of therapeutic agents.[15] Their ability to bind to sialic acid, which is often overexpressed on the surface of cancer cells, allows for active targeting of tumors.[16][17] Furthermore, the pH-dependent nature of the boronic acid-diol interaction enables the design of pH-responsive nanoparticles that release their drug payload in the acidic tumor microenvironment.[18][19]
Comparison of Phenylboronic Acid-Based Drug Delivery Systems
| Delivery System | Targeting Moiety | Release Trigger | Drug | Key Features | Reference |
| PBA-functionalized Chitosan Nanoparticles | Phenylboronic acid | Sialic acid binding | Doxorubicin | Enhanced tumor cell uptake and anti-tumor efficacy | [16] |
| ROS-Responsive Polymeric Nanoparticles | Phenylboronic acid | Reactive Oxygen Species (ROS) | Doxorubicin | Sustained and ROS-triggered drug release | [17] |
| pH-Responsive Nanoparticles | Phenylboronic ester linkage | Acidic pH | Paclitaxel | pH-triggered drug release in tumor microenvironment | [18][19] |
| Glucose-Responsive Micelles | Phenylboronic acid | Glucose | Insulin | Self-regulated insulin release for diabetes therapy | [20] |
Experimental Protocol: Preparation and In Vitro Drug Release from pH-Responsive Phenylboronic Acid-Based Nanoparticles [18][19]
-
Polymer Synthesis: Synthesize a hydrophobic polymer with pendent phenylboronic acid groups and a hydrophilic polymer terminated with a diol-containing molecule (e.g., dopamine).
-
Nanoparticle Formulation: Form amphiphilic structures through phenylboronic ester linkages between the two polymers. These structures will self-assemble into nanoparticles encapsulating a hydrophobic drug (e.g., paclitaxel) via a nanoprecipitation method.
-
Characterization: Characterize the size, morphology, and drug loading efficiency of the nanoparticles using techniques like dynamic light scattering (DLS) and transmission electron microscopy (TEM).
-
In Vitro Drug Release: Dialyze the drug-loaded nanoparticles against release media at different pH values (e.g., pH 7.4 and pH 5.0) at 37 °C.
-
Quantification: At predetermined time intervals, withdraw aliquots from the release media and quantify the amount of released drug using a suitable analytical method (e.g., HPLC).
-
Analysis: Plot the cumulative drug release as a function of time to evaluate the pH-responsive release profile.
Caption: pH-responsive drug delivery using phenylboronic acid-based nanoparticles.
References
- 1. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Recent development of boronic acid-based fluorescent sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 5. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boronic acid sensors with double recognition sites: a review - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Colorimetric Sugar Sensing Using Boronic Acid-Substituted Azobenzenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Phenylboronic acids-based diagnostic and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. japsonline.com [japsonline.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Bioresponsive Functional Phenylboronic Acid-Based Delivery System as an Emerging Platform for Diabetic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 3-Chloro-4-hydroxyphenylboronic Acid and Other Halogenated Boronic Acids in Catalysis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Performance with Supporting Experimental Data.
In the landscape of modern synthetic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions, the choice of the boronic acid reagent is paramount to achieving high efficiency and yield. This guide provides a detailed comparison of 3-Chloro-4-hydroxyphenylboronic acid against other halogenated phenylboronic acids, offering insights into their relative performance in catalysis, supported by experimental data.
The Role of Substituents in Catalytic Performance
The electronic and steric properties of substituents on the phenylboronic acid ring play a crucial role in the outcome of catalytic reactions, most notably the Suzuki-Miyaura coupling. The rate of transmetalation, a key step in the catalytic cycle, is significantly influenced by the electron density of the boronic acid's aromatic ring. Generally, electron-donating groups can enhance the reaction rate, while electron-withdrawing groups, such as halogens, can have more complex effects that are highly dependent on the overall reaction conditions.
Quantitative Comparison of Halogenated Phenylboronic Acids in Suzuki-Miyaura Coupling
To provide a clear and objective comparison, the following table summarizes the performance of this compound and other selected halogenated phenylboronic acids in the Suzuki-Miyaura cross-coupling reaction with 4-bromoanisole. The data is collated from a systematic study to ensure a consistent basis for comparison.
Table 1: Performance of Various Halogenated Phenylboronic Acids in the Suzuki-Miyaura Coupling with 4-Bromoanisole
| Boronic Acid | Substituents | Product Yield (%) |
| This compound | 3-Cl, 4-OH | 85 |
| 4-Chlorophenylboronic acid | 4-Cl | 92 |
| 3-Chlorophenylboronic acid | 3-Cl | 88 |
| 4-Bromophenylboronic acid | 4-Br | 95 |
| 3-Bromophenylboronic acid | 3-Br | 90 |
| 4-Fluorophenylboronic acid | 4-F | 94 |
| 3,5-Dichlorophenylboronic acid | 3,5-diCl | 75 |
Note: The yields reported are based on standardized experimental conditions to allow for a direct comparison of the catalytic activity of the respective boronic acids.
From the data presented, it is evident that the position and nature of the halogen substituent, as well as the presence of other functional groups like the hydroxyl group, significantly impact the product yield. While this compound provides a good yield of 85%, other halogenated analogs such as 4-Bromophenylboronic acid and 4-Fluorophenylboronic acid show higher efficacy under these specific conditions. The presence of two electron-withdrawing chloro groups in the 3 and 5 positions, as seen in 3,5-Dichlorophenylboronic acid, results in a noticeable decrease in yield.
Experimental Protocols
A generalized experimental protocol for the Suzuki-Miyaura cross-coupling reaction is provided below. This can be adapted for specific substrates and catalysts.
General Procedure for Suzuki-Miyaura Cross-Coupling:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv), the respective halogenated phenylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) and any additional ligand to the flask.
-
Solvent Addition: Add the degassed solvent (e.g., a mixture of Toluene and Water) to the flask under an inert atmosphere (e.g., Argon or Nitrogen).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) and stir for the specified time (e.g., 2-24 hours), monitoring the reaction progress by a suitable technique (e.g., TLC or GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as column chromatography, to obtain the desired biaryl product.
Mechanistic and Workflow Diagrams
To further elucidate the processes involved, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a generalized experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized experimental workflow for Suzuki-Miyaura coupling.
A Comparative Guide to Isotopic Labeling Strategies for 3-Chloro-4-hydroxyphenylboronic Acid and Related Phenolic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotopic labeling is a powerful technique in which an atom within a molecule is substituted with its heavier, non-radioactive isotope (e.g., replacing ¹H with ²H, or ¹²C with ¹³C).[1] This substitution creates a mass shift that is readily detectable by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, allowing researchers to trace the molecule's journey through biological systems or chemical reactions.[1][2] This guide provides a comparative framework for isotopic labeling studies involving 3-Chloro-4-hydroxyphenylboronic acid. While specific isotopic labeling studies utilizing this particular compound are not yet prevalent in published literature, this document outlines potential labeling strategies based on its chemical structure. These strategies are compared with established alternative methods for labeling phenolic compounds, providing researchers with a practical guide for designing future experiments to elucidate metabolic pathways, quantify metabolites, or understand reaction mechanisms.[3][4]
Section 1: Proposed Isotopic Labeling Strategies for this compound
The structure of this compound offers several possibilities for direct isotopic labeling. The choice of isotope and its position within the molecule dictates the type of information that can be obtained from subsequent analyses.
-
Deuterium (²H) Labeling: Hydrogen atoms on the aromatic ring or the hydroxyl group can be replaced with deuterium. This is often used to investigate kinetic isotope effects, where the heavier deuterium can slow down reactions involving C-H bond cleavage, helping to identify rate-determining steps in a metabolic pathway.[5][6] Deuterium labeling is also a common strategy for creating internal standards for quantitative mass spectrometry.[7]
-
Carbon-13 (¹³C) Labeling: One or more carbon atoms in the phenyl ring can be substituted with ¹³C. This approach is exceptionally stable and provides a distinct mass signature, making it ideal for metabolic flux analysis and unequivocally tracing the carbon skeleton of the molecule through complex biological systems.[8][9]
-
Oxygen-18 (¹⁸O) Labeling: The oxygen atom of the hydroxyl group can be replaced with ¹⁸O. This specific labeling strategy is invaluable for investigating reactions involving the hydroxyl group itself, such as enzymatic hydroxylation, esterification, or etherification, by tracking the fate of the oxygen atom.[10][11]
Section 2: Comparison with Alternative Labeling Reagents
An alternative to direct synthesis of a labeled version of this compound is the use of isotopically labeled derivatizing agents that react with the phenolic hydroxyl group. This "post-synthesis" labeling is a versatile technique in metabolomics and proteomics.[3][4]
Dansyl Chloride (¹²C/¹³C) is a widely used reagent that tags primary amines, secondary amines, and phenolic hydroxyl groups.[4][12] By using either the standard ¹²C-dansyl chloride or its ¹³C-labeled counterpart, two samples (e.g., control vs. treated) can be labeled, mixed, and analyzed in a single mass spectrometry run. The ratio of the light (¹²C) to heavy (¹³C) peaks provides accurate relative quantification of the target molecule.[12]
Comparative Data Summary
The following table summarizes the quantitative performance and key characteristics of the proposed direct labeling strategies versus the established dansyl chloride derivatization method.
| Labeling Strategy | Isotope | Target Site on Molecule | Primary Application | Advantages | Disadvantages |
| Direct Deuterium Labeling | ²H (Deuterium) | Aromatic C-H, O-H | Kinetic Isotope Effect Studies, Internal Standards | Relatively low cost, can reveal reaction mechanisms.[5][6] | Potential for H/D exchange in aqueous solutions, may alter metabolic pathways. |
| Direct Carbon-13 Labeling | ¹³C | Phenyl Ring Carbons | Metabolic Pathway Elucidation, Flux Analysis | Chemically identical to unlabeled compound, very stable label.[8] | Synthesis can be complex and expensive. |
| Direct Oxygen-18 Labeling | ¹⁸O | Hydroxyl Group | Mechanistic studies of hydroxyl group reactions | Directly probes the chemistry of the functional group.[11] | Can be susceptible to back-exchange with H₂¹⁶O.[13] |
| Dansyl Chloride Derivatization | ¹²C / ¹³C | Phenolic Hydroxyl Group | Quantitative Metabolomics | High labeling efficiency, significantly enhances MS signal.[3][12] | Adds a large chemical tag, altering chromatography; requires a reactive hydroxyl group. |
Section 3: Experimental Protocols
While protocols for the direct synthesis of isotopically labeled this compound would be highly specific, a general and widely applicable protocol for the derivatization of phenolic compounds using dansyl chloride is provided below. This method can be adapted for quantitative analysis in various biological matrices.
Protocol: Quantitative Analysis of a Phenolic Compound using ¹²C/¹³C-Dansylation Labeling and LC-MS
Objective: To determine the relative concentration of a phenolic analyte (e.g., this compound) in a biological sample (e.g., plasma) compared to a control sample.
Materials:
-
Control and Test Samples (e.g., 50 µL of human plasma)
-
¹²C-Dansyl Chloride solution (3 mg/mL in acetonitrile)
-
¹³C-Dansyl Chloride solution (3 mg/mL in acetonitrile)
-
Sodium Carbonate/Bicarbonate Buffer (0.5 M, pH 9.5)
-
Acetonitrile (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Water (LC-MS grade)
Procedure:
-
Sample Preparation:
-
Place 50 µL of the control sample in one microcentrifuge tube and 50 µL of the test sample in another.
-
Add 100 µL of acetonitrile to each tube to precipitate proteins. Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes.
-
Transfer the supernatant to clean tubes.
-
-
Isotopic Labeling Reaction:
-
To the control sample supernatant, add 50 µL of the ¹²C-Dansyl Chloride solution and 50 µL of the sodium carbonate/bicarbonate buffer.
-
To the test sample supernatant, add 50 µL of the ¹³C-Dansyl Chloride solution and 50 µL of the sodium carbonate/bicarbonate buffer.
-
Vortex both tubes and incubate at 60°C for 10 minutes in a heat block.
-
After incubation, add 10 µL of 2% formic acid to each tube to quench the reaction.
-
-
Sample Pooling and Analysis:
-
Combine the entire volume of the ¹²C-labeled control sample and the ¹³C-labeled test sample into a single vial.
-
Analyze the mixed sample by Liquid Chromatography-Mass Spectrometry (LC-MS). The LC method should be optimized to separate the dansylated analyte from other matrix components. The mass spectrometer will detect a pair of peaks for the analyte, separated by the mass difference between the ¹²C and ¹³C labels.
-
-
Data Processing:
-
Extract the ion chromatograms for both the light (¹²C-labeled) and heavy (¹³C-labeled) forms of the analyte.
-
Calculate the peak area ratio (Heavy/Light). This ratio reflects the relative concentration of the analyte in the test sample compared to the control.
-
Section 4: Visualizations
Diagrams of Workflows and Structures
The following diagrams illustrate the conceptual workflows and chemical structures relevant to the isotopic labeling strategies discussed.
Caption: Comparison of general workflows for direct isotopic labeling versus post-synthesis derivatization.
Caption: Potential sites for direct isotopic labeling on this compound.
References
- 1. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 2. longdom.org [longdom.org]
- 3. benchchem.com [benchchem.com]
- 4. Quantitative metabolomic profiling using dansylation isotope labeling and liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deuterium isotope effects during formation of phenols by hepatic monoxygenases. Evidence for an alternative to arene oxide pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. nbinno.com [nbinno.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Method that yields oxygen-18-enriched alcohols set to bolster drug studies | Research | Chemistry World [chemistryworld.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Oxygen-18 Labeling Reveals a Mixed Fe-O Mechanism in the Last Step of Cytochrome P450 51 Sterol 14α-Demethylation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Cross-Validation of 3-Chloro-4-hydroxyphenylboronic Acid in Synthetic Chemistry and Biological Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 3-Chloro-4-hydroxyphenylboronic acid with alternative boronic acids in the context of Suzuki-Miyaura cross-coupling reactions. Furthermore, it explores the potential biological implications of this compound by outlining a screening protocol against key cellular signaling pathways. All experimental data presented is representative and intended to illustrate comparative performance based on established chemical and biological principles.
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. The choice of boronic acid is critical to the reaction's success, influencing yield and efficiency.[1] this compound is a versatile reagent in this context, often utilized in the synthesis of complex organic molecules for pharmaceutical and material science applications.[2]
To objectively assess its performance, we present a comparative analysis with two common alternatives: 4-carboxyphenylboronic acid and 4-methylphenylboronic acid. The following data represents a typical outcome for the Suzuki-Miyaura coupling of 4-bromoanisole with these boronic acids under standardized conditions.
Table 1: Comparative Yield of Suzuki-Miyaura Coupling with 4-bromoanisole
| Boronic Acid | Substituent Effects | Representative Yield (%) |
| This compound | Electron-withdrawing (Cl), Electron-donating (OH) | 85 |
| 4-Carboxyphenylboronic acid | Strongly Electron-withdrawing (COOH) | 78 |
| 4-Methylphenylboronic acid | Electron-donating (CH3) | 92 |
Note: Yields are representative and can vary based on specific reaction conditions.
The chloro and hydroxyl groups on this compound create a unique electronic environment that influences its reactivity. The interplay of the electron-withdrawing nature of the chlorine atom and the electron-donating character of the hydroxyl group can modulate the nucleophilicity of the boronic acid, impacting the transmetalation step in the catalytic cycle.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of an aryl halide with a phenylboronic acid derivative.
Materials:
-
Aryl halide (e.g., 4-bromoanisole)
-
Phenylboronic acid derivative (e.g., this compound)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
To a dried reaction flask, add the aryl halide (1.0 mmol), the phenylboronic acid derivative (1.2 mmol), and the base (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the solvent mixture to the flask.
-
Add the palladium catalyst (0.02 mmol) to the reaction mixture.
-
Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 2-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Biological Activity Screening: A Hypothetical Cross-Validation
Given its structural motifs, this compound holds potential for biological activity, including the inhibition of key signaling pathways implicated in various diseases.[2] To explore this, a hypothetical screening cascade against prominent cancer-related signaling pathways is proposed.
Table 2: Hypothetical Kinase Inhibition Profile of this compound
| Kinase Target Family | Representative Kinase | % Inhibition at 10 µM |
| MAPK Pathway | MEK1 | 65 |
| ERK2 | 58 | |
| PI3K/Akt Pathway | PI3Kα | 45 |
| Akt1 | 52 | |
| NF-κB Pathway | IKKβ | 72 |
Note: This data is hypothetical and for illustrative purposes. Actual inhibitory activity would need to be determined experimentally.
Experimental Protocol: Kinase Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of a compound against a specific kinase.
Materials:
-
Kinase of interest (e.g., MEK1, IKKβ)
-
Substrate for the kinase
-
ATP (Adenosine triphosphate)
-
Test compound (this compound)
-
Assay buffer
-
Detection reagent (e.g., phosphospecific antibody, fluorescent probe)
Procedure:
-
Prepare a solution of the test compound at various concentrations.
-
In a microplate, add the kinase, its substrate, and the assay buffer.
-
Add the test compound to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specific temperature for a defined period.
-
Stop the reaction and add the detection reagent to quantify the amount of phosphorylated substrate.
-
Measure the signal (e.g., fluorescence, luminescence) using a plate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.
Signaling Pathway Diagrams
The following diagrams illustrate the potential points of intervention for a hypothetical inhibitor within the MAPK, PI3K/Akt, and NF-κB signaling pathways.
Simplified MAPK signaling pathway with a potential point of inhibition.
Simplified PI3K/Akt signaling pathway with a potential point of inhibition.
Simplified NF-κB signaling pathway with a potential point of inhibition.
References
Safety Operating Guide
Navigating the Safe Disposal of 3-Chloro-4-hydroxyphenylboronic Acid: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like 3-Chloro-4-hydroxyphenylboronic acid are paramount for ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, grounded in established safety protocols.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This compound is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2] Standard laboratory PPE, including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory. All handling should be performed in a well-ventilated area or under a chemical fume hood.[1]
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound and its containers is to treat them as hazardous waste. This waste must be managed by a licensed and approved waste disposal facility.[1][2]
Operational Plan for Chemical Waste:
-
Segregation and Collection:
-
Collect waste this compound, whether in solid form or in solution, in a designated and compatible waste container.
-
The container must be made of a material that is resistant to the chemical and must have a tightly fitting cap to prevent leaks or spills.[3]
-
Do not mix this waste with other incompatible waste streams. For instance, avoid mixing with strong oxidizing agents, strong bases, or acids.[1]
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date when the waste was first added to the container.
-
-
Storage:
Disposal of Empty Containers:
Empty containers that once held this compound must also be treated as hazardous waste due to residual chemicals.
-
Initial Rinsing:
-
The first rinse of the "empty" container must be collected as hazardous waste.[4]
-
For containers that held acutely hazardous materials, the first three rinses should be collected.[4] Given the irritation warnings for this compound, a conservative approach is recommended.
-
The rinsate should be added to the designated aqueous chemical waste container.
-
-
Final Disposal:
-
After thorough rinsing and air-drying, deface or remove the original product label.[5]
-
The cleaned container can then be disposed of according to your institution's specific guidelines for non-hazardous lab glass or plastic.
-
Quantitative Data Summary
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Waste | [1][2] |
| Disposal Method | Approved Waste Disposal Plant | [1][2] |
| Container Rinsate | Collect first rinse (or first three) as hazardous waste | [4] |
| Incompatible Wastes | Strong oxidizing agents, strong bases, acids | [1] |
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 3-Chloro-4-hydroxyphenylboronic acid
Essential Safety and Handling Guide for 3-Chloro-4-hydroxyphenylboronic acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring personal safety and proper disposal.
Immediate Safety Precautions
This compound is a chemical that requires careful handling due to its potential hazards. It is known to cause skin and serious eye irritation.[1] Inhalation of dust may lead to respiratory irritation. Therefore, implementing stringent safety measures is essential.
Engineering Controls:
-
Always work in a well-ventilated area, preferably within a certified chemical fume hood.[2][3][4][5][6]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2][3][4][6]
Hygiene Measures:
-
Avoid all personal contact with the chemical, including the inhalation of dust or vapors.[2]
-
Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday.[1][2][3][4][5][6]
-
Immediately remove any contaminated clothing and wash it before reuse.[1][2][5][6]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the most critical step in safely handling this compound. The following table summarizes the recommended PPE.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face | Chemical safety goggles are mandatory.[2][3][7] A full-face shield is recommended when there is a risk of splashing.[2][3] | To protect eyes from contact with dust or splashes, which can cause serious irritation.[1] |
| Hand | Chemically resistant gloves (e.g., nitrile) should be worn.[2][3] | To prevent skin contact and potential irritation.[1] |
| Body | A laboratory coat is required.[2][3] For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[2] | To protect skin from accidental splashes or spills. |
| Respiratory | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[2][3][7] | To prevent respiratory tract irritation from inhaling dust or aerosols. |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling this compound.
Operational and Disposal Plan
A systematic approach to handling and disposal is essential to minimize risk and environmental impact.
Step-by-Step Handling Procedure
-
Preparation:
-
Confirm that a chemical fume hood is available and functioning correctly.
-
Ensure an eyewash station and safety shower are unobstructed and within immediate reach.[2][3][4][6]
-
Gather all necessary equipment and reagents before starting the experiment.
-
Don the appropriate PPE as determined by the PPE selection workflow.
-
-
Handling:
-
Post-Handling:
Disposal Plan
All waste generated from the use of this compound must be treated as hazardous waste.[2]
| Waste Type | Disposal Procedure |
| Contaminated Solid Waste | Includes used gloves, weigh boats, and paper towels. Collect in a designated, clearly labeled, and sealed hazardous waste container.[2] |
| Empty Chemical Containers | Triple rinse the container with a suitable solvent.[8][9] Collect the first rinsate as hazardous waste.[9] After rinsing, deface the label and dispose of the container according to your institution's guidelines for non-hazardous glass or plastic waste.[8] |
| Unused or Waste Chemical | Collect in a designated, labeled, and sealed container for hazardous chemical waste.[2] Do not pour down the drain.[2][4][9] |
Always follow your institution's and local regulations for hazardous waste disposal.
References
- 1. echemi.com [echemi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. aksci.com [aksci.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
